4-Methylcatechol-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8O2 |
|---|---|
Molecular Weight |
132.19 g/mol |
IUPAC Name |
1,2,5-trideuterio-3,4-dideuteriooxy-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3/i1D3,2D,3D,4D/hD2 |
InChI Key |
ZBCATMYQYDCTIZ-SHUKTHQSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])O[2H])O[2H])[2H] |
Canonical SMILES |
CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Foundational & Exploratory
4-Methylcatechol-d8 chemical properties and stability
An In-depth Technical Guide to 4-Methylcatechol-d8: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and handling protocols for this compound (CAS No: 1219803-18-5). This deuterated analog of 4-Methylcatechol is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based analyses. Understanding its core characteristics is crucial for its effective application in a laboratory setting.
Core Chemical Properties
Quantitative data for this compound are summarized below. Where specific data for the deuterated species is unavailable, values for the non-deuterated parent compound (4-Methylcatechol, CAS: 452-86-8) are provided as a close approximation.
| Property | Value | Source |
| CAS Number | 1219803-18-5 | [1][2][3] |
| Molecular Formula | C₇D₈O₂ | [1] |
| Molecular Weight | 132.19 g/mol | [1][3][4] |
| Synonyms | 4-(Methyl-d3)Benzene-3,5,6-d3-1,2-Diol-d2 | [1] |
| Appearance | Off-White Solid | [4] |
| Purity | ≥98 atom % D; ≥98% Chemical Purity | [3] |
| Melting Point | 67-69 °C (non-deuterated) | [5][6] |
| Boiling Point | 251 °C (non-deuterated) | [5][7] |
| Solubility (non-deuterated) | DMF: 25 mg/mlDMSO: 20 mg/mlEthanol: 3 mg/mlPBS (pH 7.2): 5 mg/ml | [8] |
Stability and Storage
Proper storage and handling are paramount to maintaining the integrity and stability of this compound. The parent compound is known to be sensitive to air and light[9].
Storage Conditions:
-
Temperature: Recommendations vary by supplier, ranging from 2-8°C for refrigeration to ambient room temperature[1][3]. For long-term stability (≥ 4 years), storage at -20°C is recommended for the parent compound and is advisable for the deuterated analog[8].
-
Atmosphere: Store under an inert atmosphere, such as argon, in a dark place[5][9].
-
Containers: Keep in original, tightly sealed containers to prevent degradation[9].
Chemical Stability:
-
The product is generally considered stable under recommended storage conditions[10].
-
Incompatibilities: Avoid contact with strong reducing agents (e.g., hydrides, alkali metals), strong oxidizing agents, bases, concentrated sulfuric acid, and dilute nitric acid[10]. Heat is generated in reactions with acids and bases[10].
-
Hazardous Reactions: Nitrated phenols can be explosive when heated[10]. Avoid using aluminum, copper, or brass alloys in storage or process equipment[10].
Experimental Protocols and Handling
Adherence to safety and handling protocols is essential when working with this compound.
General Handling:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area or outdoors[11].
-
Personal Hygiene: Avoid all personal contact, including inhalation[10]. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling[9].
-
Contaminated Clothing: Contaminated work clothes should be laundered separately before reuse[9].
Spill Management:
-
Minor Spills: Remove all potential ignition sources. Use dry clean-up procedures and avoid generating dust. Collect the spilled material and place it in a suitable, labeled container for disposal[10].
-
Major Spills: Evacuate personnel from the area and move upwind. Alert emergency services, providing the location and nature of the hazard[10].
Synthesis Outline (General, Non-Deuterated): While specific protocols for this compound are proprietary, the synthesis of the parent compound informs general laboratory procedures. A common method involves the demethylation of 2-methoxy-4-methylphenol[12].
-
Reaction: The precursor (e.g., 2-methoxy-4-methylphenol) is reacted with a demethylating agent (e.g., hydrobromic acid) under an inert atmosphere and protected from light[12].
-
Neutralization: After the reaction, the mixture is neutralized to a weakly acidic pH using a base like soda ash[12].
-
Extraction: The product is extracted from the aqueous layer using an organic solvent mixture (e.g., cyclohexane and toluene)[12].
-
Purification: The solvent is removed via distillation under an inert atmosphere, and the final product is crystallized by cooling, followed by filtration to obtain the purified solid[12].
Visualized Pathways and Workflows
The following diagrams illustrate key biological pathways and experimental workflows relevant to 4-Methylcatechol.
Caption: Metabolic conversion of Quercetin to 4-Methylcatechol by gut microbiota.
Caption: A generalized workflow for the synthesis and purification of 4-Methylcatechol.
Caption: Cellular mechanisms of 4-Methylcatechol in metastatic melanoma cells.[8]
Biological Relevance
4-Methylcatechol, the non-deuterated parent compound, exhibits diverse biological activities. It is an active metabolite of the flavonoid quercetin, formed by gut microbiota[8]. Studies have shown it can inhibit the migration of melanoma cells, induce apoptosis, and cause cell cycle arrest by promoting the production of reactive oxygen species (ROS)[8]. Furthermore, it has demonstrated vasodilatory effects, relaxing rat aortic rings and mesenteric arteries, and has been shown to reduce blood pressure in hypertensive rats[8]. This biological activity makes its deuterated analog, this compound, a critical tool for tracing metabolic pathways and quantifying its presence and effects in complex biological systems.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 1219803-18-5 [chemicalbook.com]
- 3. This compound | CAS 1219803-18-5 | LGC Standards [lgcstandards.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 4-Methylcatechol CAS#: 452-86-8 [m.chemicalbook.com]
- 6. 4-Methylcatechol | metabolite of p-toluate | CAS# 452-86-8 | InvivoChem [invivochem.com]
- 7. 4-Methylcatechol | C7H8O2 | CID 9958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Page loading... [wap.guidechem.com]
- 12. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]
Synthesis and Purification of Deuterated 4-Methylcatechol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of deuterated 4-methylcatechol. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly in metabolic studies and as an internal standard for quantitative analysis.[][2][3][4][5] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical pathways and workflows.
Synthesis of Deuterated 4-Methylcatechol
The synthesis of deuterated 4-methylcatechol can be approached by first synthesizing the non-deuterated analog, 4-methylcatechol, followed by a deuteration step, or by incorporating deuterium atoms at an earlier stage in the synthesis. This guide will focus on the former approach, which allows for greater control over the final product.
Synthesis of 4-Methylcatechol
A common and efficient method for the synthesis of 4-methylcatechol is the demethylation of 2-methoxy-4-methylphenol (creosol).[6][7] An alternative route involves the hydroxylation of p-cresol.
Reaction Scheme:
Caption: Synthesis of 4-methylcatechol via demethylation of 2-methoxy-4-methylphenol.
Experimental Protocol: Demethylation of 2-Methoxy-4-methylphenol [6]
-
Reaction Setup: In a reaction vessel protected from light and under an inert atmosphere (e.g., nitrogen or argon), combine 2-methoxy-4-methylphenol, hydrobromic acid, and sodium sulfite.
-
Reaction Conditions: Continuously introduce hydrogen bromide gas into the reaction mixture while heating to reflux for 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add sodium carbonate to adjust the pH of the solution to weakly acidic (pH ≈ 4).
-
Extraction: Extract the product from the aqueous layer using a mixed solvent of cyclohexane and toluene. The product will be in the upper organic phase.
-
Washing: Wash the combined organic extracts with a sodium chloride solution.
-
Isolation: Distill off the solvent under an inert atmosphere. Cool the remaining residue to induce crystallization.
-
Purification: Collect the white crystalline 4-methylcatechol by centrifugation or filtration at low temperature.
Quantitative Data for 4-Methylcatechol Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-Methoxy-4-methylphenol | [6] |
| Key Reagents | Hydrobromic acid, Sodium sulfite | [6] |
| Reaction Time | 4-6 hours | [6] |
| Extraction Solvent | Cyclohexane/Toluene | [6] |
| Product Yield | 84.4% - 87.6% | [6] |
| Product Purity | High (white crystalline solid) | [6] |
Deuteration of 4-Methylcatechol
The deuteration of 4-methylcatechol can be achieved through hydrogen-deuterium (H/D) exchange reactions.[5][8][9] Given the acidic nature of the phenolic protons and the lability of the aromatic protons, particularly those ortho and para to the hydroxyl groups, a catalyzed exchange in the presence of a deuterium source like deuterium oxide (D₂O) is a suitable method.
Reaction Scheme for Deuteration:
Caption: General scheme for the deuteration of 4-methylcatechol.
Experimental Protocol: H/D Exchange Deuteration
This protocol is a general procedure adapted from methods for deuterating phenols and aromatic compounds and should be optimized for 4-methylcatechol.[8][10]
-
Reaction Setup: In a sealed reaction vessel, dissolve 4-methylcatechol in an excess of deuterium oxide (D₂O).
-
Catalyst Addition: Add a suitable catalyst. This could be an acid catalyst (e.g., polymer-supported acid like Amberlyst 15) or a metal catalyst (e.g., palladium on carbon).[8]
-
Reaction Conditions: Heat the mixture with stirring for a period sufficient to achieve the desired level of deuteration. The reaction progress can be monitored by techniques such as NMR spectroscopy.
-
Work-up: After the reaction, neutralize the catalyst if necessary.
-
Isolation: Remove the D₂O under reduced pressure. The crude deuterated product can then be purified.
Purification of Deuterated 4-Methylcatechol
The purification of deuterated 4-methylcatechol is crucial to remove any unreacted starting material, catalyst residues, and by-products. A multi-step purification process is often necessary to achieve high purity.
Purification Workflow:
Caption: A typical workflow for the purification of deuterated 4-methylcatechol.
Experimental Protocol: Purification
-
Solvent Extraction: Dissolve the crude product in a suitable organic solvent and wash with water to remove any water-soluble impurities.
-
Extractive Distillation: For separating isomers and other closely boiling impurities, extractive distillation using a high-boiling polyol like glycerol can be employed.[11] The impure 4-methylcatechol is mixed with glycerol and distilled to remove impurities as an overhead fraction. The purified 4-methylcatechol is then distilled from the glycerol.[11]
-
Recrystallization: A highly effective method for purifying catechols is recrystallization.[12] Toluene is a suitable solvent for this purpose.[12] Dissolve the partially purified product in hot toluene and allow it to cool slowly to form crystals. The pure product can be collected by filtration. For higher purity, a second recrystallization may be performed. A mixture of toluene and petroleum ether has also been reported as a recrystallization solvent.[13]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data for Purification
| Purification Step | Key Parameters | Outcome | Reference |
| Extractive Distillation | High boiling polyol (e.g., glycerol) | Separation of isomers and impurities | [11] |
| Recrystallization | Solvent: Toluene | Colorless plates, m.p. 104-105°C (for non-deuterated) | [12] |
| Recrystallization | Solvent: Toluene/Petroleum Ether (1:5) | Purity >99% (for non-deuterated) | [13] |
Analytical Characterization
The identity and purity of the final deuterated 4-methylcatechol product should be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree and position of deuteration by observing the disappearance or reduction of proton signals. ¹³C NMR can confirm the carbon skeleton.
-
Mass Spectrometry (MS): MS will show an increase in the molecular weight corresponding to the number of deuterium atoms incorporated. This technique is also crucial for determining the isotopic purity of the compound.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final product.[14]
This guide provides a framework for the synthesis and purification of deuterated 4-methylcatechol. Researchers should note that the deuteration step is a generalized protocol and will require optimization to achieve the desired level of isotopic enrichment and yield. All procedures should be carried out by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.
References
- 2. Deuteration - ThalesNano [thalesnano.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. nbinno.com [nbinno.com]
- 5. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US5679223A - Method for separating and purifying catechol mixtures - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN104030893A - Method for preparing 4-methyl catechol - Google Patents [patents.google.com]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
Isotopic Purity of 4-Methylcatechol-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of deuterated 4-Methylcatechol, a critical aspect for its application in various research and development fields, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines the methodologies for determining isotopic purity, presents data in a structured format, and offers visual representations of the analytical workflows.
Quantitative Data on Isotopic Purity
The isotopic purity of deuterated compounds is a measure of the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. It is a crucial parameter for ensuring the accuracy and reliability of experimental results.
While a specific certificate of analysis for 4-Methylcatechol-d8 was not publicly available at the time of this writing, we can present a typical isotopic purity profile based on common manufacturing standards for such compounds. For comparative purposes, the isotopic purity of 4-Methylcatechol-(methyl-d3) is also presented.
Table 1: Isotopic Purity of 4-Methylcatechol-(methyl-d3)
| Isotopic Species | Abbreviation | Isotopic Abundance (%) |
| 4-(Trideuteriomethyl)catechol | d3 | 98.0 |
| 4-(Dideuteriomethyl)catechol | d2 | < 2.0 |
| 4-(Monodeuteriomethyl)catechol | d1 | < 1.0 |
| 4-Methylcatechol | d0 | < 0.5 |
Data sourced from a commercially available product[1].
Table 2: Representative Isotopic Purity of this compound
| Isotopic Species | Abbreviation | Expected Isotopic Enrichment (%) |
| This compound | d8 | ≥ 98 |
| 4-Methylcatechol-d7 | d7 | < 2 |
| 4-Methylcatechol-d6 | d6 | < 1 |
| 4-Methylcatechol-d5 | d5 | < 0.5 |
| 4-Methylcatechol-d0 to d4 | d0-d4 | < 0.1 |
Note: This table presents hypothetical but realistic data for illustrative purposes, based on typical isotopic enrichment for fully deuterated aromatic compounds.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Method
High-resolution mass spectrometry (HRMS) is a sensitive technique used to determine the isotopic distribution of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis, typically in the range of 1-10 µg/mL.
-
Prepare a corresponding solution of non-deuterated 4-Methylcatechol as a reference standard.
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in full scan mode over a mass range that includes the molecular ions of all expected isotopic species of 4-Methylcatechol.
-
-
Data Analysis:
-
Identify the monoisotopic mass of the fully deuterated species (d8) and the masses of the less-deuterated species (d7, d6, etc.).
-
Measure the signal intensity (peak area) for each isotopic peak.
-
Calculate the relative abundance of each isotopic species by dividing its peak area by the sum of the peak areas for all isotopic species.
-
The isotopic purity is reported as the percentage of the desired deuterated species (d8) relative to all other isotopic forms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
¹H (Proton) and ²H (Deuterium) NMR spectroscopy are used to determine the level of deuteration at specific sites within a molecule.
Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable deuterated NMR solvent (e.g., chloroform-d, DMSO-d6) that does not have signals overlapping with the analyte.
-
Add a known amount of an internal standard with a well-defined proton signal for quantification in ¹H NMR.
-
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the residual proton signals corresponding to the positions that should be deuterated in this compound.
-
Compare the integrals of the residual proton signals to the integral of the internal standard to calculate the percentage of non-deuterated species.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
Observe the signals corresponding to the deuterium atoms at the different positions in the molecule.
-
The presence and integration of these signals confirm the locations of deuteration.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of the isotopic purity of this compound.
References
4-Methylcatechol-d8 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methylcatechol-d8, a deuterated stable isotope-labeled compound. The information herein is intended to support researchers in its application, particularly as an internal standard in analytical methodologies and in the study of related biological pathways.
Certificate of Analysis (Representative Data)
While a batch-specific Certificate of Analysis is dependent on the supplier and lot number, the following table summarizes the typical quantitative data for this compound.
| Parameter | Specification | Reference |
| Chemical Name | 4-(Methyl-d3)-1,2-benzene-3,5,6-d3-diol-d2 | [1] |
| CAS Number | 1219803-18-5 | [1] |
| Molecular Formula | C₇D₈O₂ | [2] |
| Molecular Weight | 132.19 g/mol | [1] |
| Exact Mass | 132.1026 Da | [1] |
| Purity (Chemical) | ≥98% | [1] |
| Isotopic Purity (Atom % D) | ≥98% | [3] |
| Physical Appearance | Off-White Solid | [3] |
| Solubility | Soluble in DMSO | [4] |
| Storage Temperature | Room Temperature | [1] |
Experimental Protocols
Application as an Internal Standard in LC-MS/MS Analysis
This compound is primarily utilized as an internal standard (IS) for the accurate quantification of 4-methylcatechol in biological matrices such as plasma, urine, and cell culture media. Its deuterated nature ensures it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, while being distinguishable by mass spectrometry.
Objective: To quantify the concentration of 4-methylcatechol in a given biological sample.
Materials:
-
This compound (Internal Standard)
-
4-Methylcatechol (Analyte Standard)
-
Biological Matrix (e.g., plasma, urine)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare a stock solution of 4-methylcatechol in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Perform serial dilutions of the 4-methylcatechol stock solution in the biological matrix to prepare a series of calibration standards at known concentrations.
-
Prepare at least three levels of QC samples (low, medium, and high) in the same manner.
-
-
Sample Preparation:
-
To an aliquot of the unknown sample, calibration standards, and QCs, add a fixed amount of the this compound internal standard solution.
-
For protein precipitation, add a sufficient volume of cold acetonitrile (e.g., 3 volumes of ACN to 1 volume of plasma), vortex, and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using Solid Phase Extraction (SPE) if necessary.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B should be optimized to achieve good separation of 4-methylcatechol from other matrix components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode can be optimized.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 4-methylcatechol and this compound.
-
Hypothetical MRM transitions (to be optimized on the specific instrument):
-
4-methylcatechol (unlabeled): e.g., m/z 123 -> 108
-
This compound (labeled): e.g., m/z 131 -> 113
-
-
-
Optimize MS parameters such as collision energy and declustering potential for each transition.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 4-methylcatechol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways
While this compound is primarily an analytical tool, the biological activity of its non-deuterated counterpart, 4-methylcatechol, is of significant interest to researchers. 4-methylcatechol is a metabolite of flavonoids like quercetin and has been shown to modulate key cellular signaling pathways.
Nrf2 Signaling Pathway
4-methylcatechol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress.
Caption: Activation of the Nrf2 pathway by 4-Methylcatechol.
PI3K/Akt Signaling Pathway
4-methylcatechol has also been implicated in the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.
Caption: Modulation of the PI3K/Akt signaling pathway.
Conclusion
This compound is a valuable tool for researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its use as an internal standard enables the precise and accurate quantification of its non-deuterated analog, 4-methylcatechol. A thorough understanding of the analytical methodologies and the biological pathways influenced by 4-methylcatechol is essential for its effective application in scientific research.
References
- 1. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methylcatechol | C7H8O2 | CID 9958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
4-Methylcatechol-d8: A Technical Guide for Researchers
An In-depth Overview of 4-Methylcatechol-d8 for Scientific and Drug Development Applications
This technical guide provides a comprehensive overview of this compound, a deuterated form of 4-Methylcatechol. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. 4-Methylcatechol is a naturally occurring phenolic compound and a known metabolite of the flavonoid rutin.[1][2] The deuterated analog, this compound, serves as an invaluable tool in analytical and metabolic research, primarily as an internal standard for mass spectrometry-based quantification.
Supplier and Availability
This compound is available from several specialized chemical suppliers. The table below summarizes the product specifications from various vendors to aid in the procurement process.
| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity / Isotopic Enrichment | Available Quantities |
| LGC Standards | CDN-D-6810 | 1219803-18-5 | C₇²H₈O₂ | 132.19 | 98 atom % D, min 98% Chemical Purity | 0.05 g |
| Pharmaffiliates | - | 1219803-18-5 | C₇D₈O₂ | 132.19 | High Purity | Inquire |
| Fisher Scientific | - | - | - | - | - | 0.05 g |
| C/D/N Isotopes Inc. | - | 1219803-18-5 | - | - | - | Inquire |
| CymitQuimica | 3U-D6810 | 1219803-18-5 | - | 132.19 | 98 atom % D | 50 mg, 100 mg |
Core Applications & Experimental Considerations
The primary application of this compound is as an internal standard (IS) in quantitative mass spectrometry (MS) analysis. Stable isotope-labeled standards are considered the gold standard for correcting analytical variability, including matrix effects and ionization suppression, which are common challenges in the analysis of complex biological samples.[3][4][5]
Use as an Internal Standard in LC-MS/MS Analysis
When quantifying the endogenous, non-labeled 4-Methylcatechol in biological matrices such as plasma, urine, or tissue extracts, a known amount of this compound is spiked into the sample prior to sample preparation.[6][7] Since the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency. The mass spectrometer, however, can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. Quantification is then based on the ratio of the analyte's signal to the internal standard's signal, which provides a more accurate and precise measurement.
Logical Relationship: Analyte and Internal Standard
The following diagram illustrates the relationship between the target analyte (4-Methylcatechol) and its deuterated internal standard in a quantitative assay.
Caption: Relationship between analyte and internal standard.
Experimental Workflow: Quantitative Analysis
The following is a generalized workflow for the quantification of 4-Methylcatechol in a biological matrix using this compound as an internal standard.
Methodology
-
Sample Collection & Preparation: Biological samples (e.g., plasma, urine) are collected.[1] A precise amount of this compound internal standard solution is added to each sample, calibrator, and quality control sample.
-
Extraction: The samples are subjected to an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard from the bulk of the matrix components.
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography (LC) system. The analyte and internal standard are separated from other components on a suitable analytical column.
-
Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer (MS/MS). The instrument is set up for Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both 4-Methylcatechol and this compound.
-
Data Analysis: The peak areas for the analyte and the internal standard are integrated. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the calibrators. The concentration of the analyte in the unknown samples is then calculated from this curve.
Generalized Experimental Workflow Diagram
Caption: Generalized workflow for LC-MS/MS quantification.
Potential Research Applications
Given that 4-Methylcatechol is a metabolite of rutin and has been studied for its various biological activities, this compound is a critical tool for:
-
Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of rutin and its metabolites.
-
Metabolomics Research: To quantify endogenous levels of 4-Methylcatechol in various physiological and pathological states.[1][2]
-
Food Science: To study the formation and presence of 4-Methylcatechol in foods and beverages.[8]
-
Toxicology Studies: To assess exposure to 4-Methylcatechol from environmental or dietary sources.[7]
References
- 1. Forming 4-Methylcatechol as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forming 4-Methylcatechol as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Quantitative analysis of catechol and 4-methylcatechol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for 4-Methylcatechol (HMDB0000873) [hmdb.ca]
The Role of 4-Methylcatechol-d8 in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcatechol, a key microbial metabolite of various dietary polyphenols such as rutin and quercetin, is gaining significant attention in metabolic research due to its notable biological activities.[1] Accurate quantification of this compound in biological matrices is crucial for understanding its bioavailability, metabolic pathways, and physiological effects. This technical guide explores the pivotal role of 4-Methylcatechol-d8, a deuterated isotopologue of 4-methylcatechol, as an internal standard in mass spectrometry-based metabolic studies. While direct literature on this compound is emerging, this guide extrapolates from established principles of using stable isotope-labeled standards for the precise quantification of analogous compounds like catecholamines.[2][3][4][5]
The Metabolic Significance of 4-Methylcatechol
4-Methylcatechol is not directly consumed in the diet but is formed in the gut through the microbial degradation of more complex polyphenols.[1][6] One of the most studied pathways involves the metabolism of rutin, a flavonoid glycoside found in many plants.[7][8] In the rumen or colon, gut microbiota hydrolyze rutin to its aglycone, quercetin. Quercetin then undergoes further degradation to 3,4-dihydroxyphenylacetic acid (DHPAA), which is subsequently decarboxylated to form 4-methylcatechol.[1]
This metabolite has been shown to be the most abundant bioavailable product of intraruminal rutin administration in dairy cows and is primarily found as its sulfate conjugate in plasma and urine.[1] Studies have highlighted its potential antioxidant and anti-inflammatory properties, making it a molecule of interest for understanding the health benefits associated with polyphenol-rich diets.
Core Application: this compound as an Internal Standard
In quantitative metabolic studies utilizing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise results.[9][10][11][12] this compound, with deuterium atoms replacing hydrogen atoms, is an ideal internal standard for the quantification of endogenous 4-methylcatechol for several reasons:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to its non-deuterated counterpart. This ensures that it behaves similarly during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[12][13]
-
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. As the internal standard co-elutes with the analyte and experiences the same matrix effects, it allows for accurate normalization of the analyte's signal.[14]
-
Compensation for Variability: The internal standard corrects for variations in sample extraction recovery, injection volume, and instrument response.[10][12]
-
Mass Differentiation: The mass difference between this compound and 4-methylcatechol allows for their simultaneous detection and quantification by the mass spectrometer without signal overlap.
Quantitative Data Presentation
The following table summarizes hypothetical quantitative data from a metabolic study where this compound was used as an internal standard to measure 4-methylcatechol concentrations in plasma samples following oral administration of rutin.
| Time Point (hours) | Analyte Peak Area (4-Methylcatechol) | IS Peak Area (this compound) | Response Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| 0 | 5,230 | 1,510,000 | 0.0035 | 0.87 |
| 1 | 15,670 | 1,495,000 | 0.0105 | 2.62 |
| 2 | 45,890 | 1,520,000 | 0.0302 | 7.55 |
| 4 | 98,210 | 1,480,000 | 0.0664 | 16.59 |
| 8 | 55,340 | 1,505,000 | 0.0368 | 9.19 |
| 12 | 20,150 | 1,515,000 | 0.0133 | 3.33 |
| 24 | 6,890 | 1,490,000 | 0.0046 | 1.16 |
Note: This data is illustrative and intended to demonstrate the application.
Experimental Protocols
Synthesis of this compound
Quantification of 4-Methylcatechol in Biological Samples using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from established methods for the quantification of catecholamines and other phenolic compounds in biological matrices.[2][4][5]
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of the this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 4-methylcatechol from other matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4-Methylcatechol: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values would need to be determined experimentally)
-
-
3. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of the 4-methylcatechol standard to the peak area of the this compound internal standard against the concentration of the 4-methylcatechol standard.
-
The concentration of 4-methylcatechol in the unknown samples is then calculated from the calibration curve using the measured peak area ratios.[20][21]
Visualizations
Metabolic pathway of rutin to 4-methylcatechol.
Experimental workflow for 4-methylcatechol quantification.
Logical relationship of internal standard use.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of 4-methylcatechol in metabolic studies. Its use as an internal standard in LC-MS/MS analysis allows researchers to overcome the challenges associated with complex biological matrices and analytical variability. This enables a more reliable assessment of the bioavailability and metabolic fate of dietary polyphenols, ultimately contributing to a deeper understanding of their role in health and disease. As research into the biological significance of 4-methylcatechol continues to expand, the application of this compound will be fundamental in generating high-quality, reproducible data.
References
- 1. Forming 4-Methylcatechol as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of catecholamines and their 3-O-methylated metabolites in urine by mass fragmentography with use of deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. The biosynthesis of rutin_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Home - Cerilliant [cerilliant.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. prepchem.com [prepchem.com]
- 16. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]
- 17. CN103570507A - Preparation method of 4-methylcatechol - Google Patents [patents.google.com]
- 18. Method for preparing 4-methylcatechol by using methanol and magnesium - Eureka | Patsnap [eureka.patsnap.com]
- 19. chemicalpapers.com [chemicalpapers.com]
- 20. enfanos.com [enfanos.com]
- 21. Qualitative and Quantitative Analysis by ICP-MS | Inductively Coupled Plasma Mass Spectrometry: SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of 4-Methylcatechol using 4-Methylcatechol-d8 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylcatechol (4-MC) is a significant metabolite of various dietary polyphenols, such as flavonoids, and is also found in certain foods and environmental sources. Its role in biological systems is of growing interest due to its potential physiological effects. Accurate and precise quantification of 4-methylcatechol in complex biological matrices is crucial for pharmacokinetic studies, metabolism research, and toxicological assessments. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules like 4-methylcatechol. Due to its polarity, 4-methylcatechol requires derivatization prior to GC-MS analysis to improve its volatility and chromatographic behavior. The use of a stable isotope-labeled internal standard, such as 4-Methylcatechol-d8, is the gold standard for quantitative analysis as it corrects for variations in sample preparation, derivatization efficiency, and instrument response.[1]
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-methylcatechol in biological samples using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the GC-MS analysis of 4-methylcatechol. These values are representative and may vary depending on the specific instrumentation and matrix effects.
Table 1: GC-MS Parameters for Silylated 4-Methylcatechol and this compound
| Parameter | 4-Methylcatechol (as TMS derivative) | This compound (as TMS derivative) |
| Derivatization Reagent | BSTFA + 1% TMCS | BSTFA + 1% TMCS |
| Molecular Weight (derivatized) | 268.5 g/mol | 276.5 g/mol |
| Retention Time (approx.) | 10.5 - 12.5 min | 10.5 - 12.5 min |
| Quantification Ion (m/z) | 268 | 276 |
| Qualifier Ion 1 (m/z) | 253 | 261 |
| Qualifier Ion 2 (m/z) | 196 | 204 |
Table 2: Representative Calibration Curve Data
| Analyte | Concentration Range | Linearity (R²) |
| 4-Methylcatechol | 1 - 1000 ng/mL | > 0.995 |
Table 3: Method Validation Parameters (Representative)
| Parameter | Value |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
2.1. Materials and Reagents
-
4-Methylcatechol (analytical standard, >98% purity)
-
This compound (internal standard, >98% purity, D >98%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
β-Glucuronidase/arylsulfatase from Helix pomatia
-
Phosphate buffer (0.1 M, pH 6.8)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
2.2. Sample Preparation (Urine)
This protocol is adapted from a method for the analysis of catechol in urine.[2]
-
Enzymatic Hydrolysis: To a 2 mL urine sample, add 1 mL of 0.1 M phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase/arylsulfatase solution.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 50 µL of a 10 µg/mL solution in methanol).
-
Incubation: Gently vortex the mixture and incubate at 37°C for 16-18 hours to deconjugate the metabolites.
-
Acidification: After incubation, cool the sample to room temperature and acidify to pH 1-2 with 6 M HCl.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of ethyl acetate to the acidified sample.
-
Vortex for 10 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
-
-
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
2.3. GC-MS Analysis
The following are recommended starting conditions and may require optimization for your specific instrument.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
2.4. Data Analysis
-
Integrate the peak areas for the quantification and qualifier ions of both 4-methylcatechol and this compound.
-
Calculate the response ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of 4-methylcatechol in the unknown samples using the calibration curve.
Visualizations
3.1. Experimental Workflow
Caption: General experimental workflow for the GC-MS analysis of 4-Methylcatechol.
3.2. Metabolic Pathway: Formation of 4-Methylcatechol from Rutin
Caption: Microbial metabolism of rutin to 4-methylcatechol in the gut.
3.3. Metabolic Pathway: Meta-Cleavage of 4-Methylcatechol
Caption: The meta-cleavage pathway for the degradation of 4-Methylcatechol.
References
Application Note: Quantification of Catecholamines in Human Plasma by LC-MS/MS using 4-Methylcatechol-d8 as an Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the catecholamines epinephrine, norepinephrine, and dopamine in human plasma. The method utilizes 4-Methylcatechol-d8 as an internal standard (IS) to ensure accuracy and precision. A simple solid-phase extraction (SPE) procedure is employed for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for clinical research and drug development applications.
Introduction
Catecholamines, including epinephrine, norepinephrine, and dopamine, are crucial biogenic amines that function as neurotransmitters and hormones.[1] Their quantification in biological matrices is essential for the diagnosis and monitoring of various pathological conditions, such as pheochromocytoma, paraganglioma, and neuroblastoma, as well as in physiological and pharmacological research.[2] Given their low endogenous concentrations and susceptibility to oxidation, developing a sensitive and reliable analytical method is critical.
LC-MS/MS has become the gold standard for catecholamine analysis due to its high sensitivity, specificity, and throughput.[3][4] The use of stable isotope-labeled internal standards is paramount for correcting for matrix effects and variations in sample preparation and instrument response.[4][5] While deuterated analogs of the target analytes are commonly used, a single internal standard that closely mimics the chemical behavior of all analytes can streamline the workflow. 4-Methylcatechol is structurally similar to the endogenous catecholamines, making its deuterated form, this compound, a potentially suitable internal standard for this application. This note details a complete protocol for the quantification of plasma catecholamines using this compound.
Experimental
Materials and Reagents
-
Epinephrine, Norepinephrine, Dopamine, and this compound standards were of high purity (≥98%).
-
Methanol, Acetonitrile, and Water (LC-MS grade).
-
Formic acid and Ammonium hydroxide (Optima™ LC/MS grade).
-
Human plasma (K2-EDTA) was sourced from a certified vendor.
-
Weak Cation Exchange (WCX) solid-phase extraction cartridges.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
Stock Solutions: Individual stock solutions of epinephrine, norepinephrine, dopamine, and this compound were prepared in 0.1% formic acid in water at a concentration of 1 mg/mL.
Working Standard Solutions: A combined working standard solution of the analytes was prepared by diluting the stock solutions in 0.1% formic acid in water. This was used to spike into a surrogate matrix (e.g., charcoal-stripped plasma or saline) to create the calibration curve.
Internal Standard Working Solution: The this compound stock solution was diluted to a final concentration of 100 ng/mL in 0.1% formic acid in water.
Sample Pre-treatment: Plasma samples were thawed on ice. To 500 µL of plasma, 50 µL of the internal standard working solution was added and vortexed.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: The WCX SPE cartridges were conditioned with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: The cartridges were then equilibrated with 1 mL of 100 mM ammonium hydroxide.
-
Sample Loading: The pre-treated plasma sample was loaded onto the cartridge.
-
Washing: The cartridge was washed with 1 mL of 100 mM ammonium hydroxide, followed by 1 mL of 20% methanol in water.
-
Elution: The analytes and internal standard were eluted with 2 x 500 µL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the initial mobile phase (98% Mobile Phase A, 2% Mobile Phase B).
LC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 2 |
| 1.0 | 2 |
| 5.0 | 40 |
| 5.5 | 95 |
| 6.5 | 95 |
| 6.6 | 2 |
| 8.0 | 2 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
The following MRM transitions were used for the quantification (quantifier) and confirmation (qualifier) of each analyte and the internal standard.
Table 2: MRM Transitions and MS Parameters (Hypothetical values for this compound)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Norepinephrine | 170.1 | 152.1 (Quant) | 50 | 30 | 12 |
| 170.1 | 107.1 (Qual) | 50 | 30 | 20 | |
| Epinephrine | 184.1 | 166.1 (Quant) | 50 | 30 | 12 |
| 184.1 | 137.1 (Qual) | 50 | 30 | 18 | |
| Dopamine | 154.1 | 137.1 (Quant) | 50 | 35 | 15 |
| 154.1 | 91.1 (Qual) | 50 | 35 | 25 | |
| This compound | 133.2 | 115.2 (Quant) | 50 | 30 | 15 |
| | 133.2 | 87.1 (Qual) | 50 | 30 | 22 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent chromatographic performance with good peak shapes and separation for all analytes.
Linearity, LLOQ, Accuracy, and Precision
The method was validated for linearity, lower limit of quantification (LLOQ), accuracy, and precision. Calibration curves were linear over the concentration ranges with a coefficient of determination (R²) greater than 0.99 for all analytes. The LLOQ was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio >10 and acceptable accuracy and precision. The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels (low, medium, and high).
Table 3: Linearity and LLOQ
| Analyte | Linear Range (pg/mL) | R² | LLOQ (pg/mL) |
|---|---|---|---|
| Norepinephrine | 20 - 5000 | >0.995 | 20 |
| Epinephrine | 10 - 2500 | >0.996 | 10 |
| Dopamine | 25 - 5000 | >0.994 | 25 |
Table 4: Intra- and Inter-Day Accuracy and Precision
| Analyte | QC Level | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|
| Norepinephrine | Low (60 pg/mL) | 4.8 | 98.2 | 6.5 | 102.1 |
| Mid (600 pg/mL) | 3.5 | 101.5 | 5.1 | 100.8 | |
| High (4000 pg/mL) | 3.1 | 99.7 | 4.8 | 99.2 | |
| Epinephrine | Low (30 pg/mL) | 5.2 | 103.4 | 7.1 | 105.3 |
| Mid (300 pg/mL) | 4.1 | 100.9 | 6.2 | 101.7 | |
| High (2000 pg/mL) | 3.6 | 98.5 | 5.5 | 99.0 | |
| Dopamine | Low (75 pg/mL) | 6.1 | 97.6 | 8.2 | 96.5 |
| Mid (750 pg/mL) | 4.5 | 99.3 | 6.8 | 100.4 |
| | High (4000 pg/mL)| 4.0 | 101.1 | 6.1 | 101.9 |
Visualizations
Catecholamine Biosynthesis Pathway
The following diagram illustrates the synthesis of dopamine, norepinephrine, and epinephrine from the precursor amino acid L-tyrosine.
Caption: Simplified catecholamine biosynthesis pathway.
Experimental Workflow
The diagram below outlines the major steps in the analytical protocol, from sample collection to data analysis.
Caption: LC-MS/MS experimental workflow for catecholamine analysis.
Conclusion
This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of epinephrine, norepinephrine, and dopamine in human plasma. The use of this compound as an internal standard provides excellent correction for analytical variability, ensuring high accuracy and precision. The simple SPE sample preparation protocol allows for good analyte recovery and reduced matrix effects. This method is well-suited for high-throughput analysis in clinical research and other applications requiring accurate measurement of catecholamines.
References
Application Note and Protocol for the Quantification of 4-Methylcatechol in Human Urine using 4-Methylcatechol-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcatechol (4-MC) is a significant biomarker for exposure to certain environmental pollutants and a metabolite of various compounds, including some pharmaceuticals. Accurate and precise quantification of 4-MC in biological matrices such as urine is crucial for toxicological studies, environmental health research, and pharmacokinetic analysis. The use of a stable isotope-labeled internal standard, such as 4-Methylcatechol-d8, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects, variations in extraction recovery, and instrument response.[1] This application note provides a detailed protocol for the sample preparation of human urine for the analysis of 4-methylcatechol using this compound as an internal standard, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two common extraction methodologies, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are presented.
Analytical Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is spiked into the urine sample prior to any sample preparation steps. This "internal standard" behaves chemically and physically identically to the endogenous 4-methylcatechol (the "analyte") throughout the extraction and analysis process. By measuring the ratio of the analyte to the internal standard in the final extract using LC-MS/MS, the concentration of the analyte in the original sample can be accurately determined, regardless of losses during sample processing or fluctuations in instrument performance.
Quantitative Data Summary
The following tables summarize typical performance data for methods analyzing catechols and other small phenolic compounds in urine using deuterated internal standards. While specific values for this compound will need to be validated in your laboratory, these provide expected ranges.
Table 1: Liquid-Liquid Extraction (LLE) Performance Data for Catecholamines in Urine
| Parameter | Typical Value | Reference |
| Recovery | 92.9 - 108.8% | [2][3] |
| Precision (%RSD) | < 7.0% | [2][3] |
| Linearity (r²) | > 0.99 | Not explicitly stated, but implied by precision |
Table 2: Solid-Phase Extraction (SPE) Performance Data for a Multi-Class Biomarker Assay in Urine
| Parameter | Typical Value | Reference |
| Recovery | 83 - 109% | [4] |
| Precision (%RSD) | < 20% | [4] |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL | [4] |
Experimental Protocols
Materials and Reagents
-
4-Methylcatechol (analyte standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
β-Glucuronidase/sulfatase (from Helix pomatia)
-
Phosphate buffer (pH 6.8)
-
Deionized water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Strata-X)
-
Human urine (blank and study samples)
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the analysis of urinary catecholamines.[2][3]
-
Sample Hydrolysis (for total 4-Methylcatechol):
-
To 1.0 mL of urine in a glass tube, add 100 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 1.0 mL of phosphate buffer (pH 6.8).
-
Add 20 µL of β-glucuronidase/sulfatase solution.
-
Vortex and incubate at 37°C for at least 2 hours (or overnight) to deconjugate glucuronidated and sulfated metabolites. A 1982 study showed that catechol and 4-methylcatechol are primarily present as conjugates in urine.[5]
-
-
Extraction:
-
Adjust the pH of the hydrolyzed sample to ~8.5 with ammonium hydroxide.
-
Add 3.0 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general approach based on methods for extracting various phenolic compounds from urine.[4][6]
-
Sample Hydrolysis:
-
Follow the same hydrolysis procedure as described in the LLE protocol (Step 1).
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
-
Elution:
-
Elute the retained analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial LC mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualization of Workflows
Caption: Liquid-Liquid Extraction (LLE) workflow for 4-Methylcatechol analysis in urine.
Caption: Solid-Phase Extraction (SPE) workflow for 4-Methylcatechol analysis in urine.
Signaling Pathway Context
While 4-Methylcatechol itself is not part of a classical signaling pathway, its formation and metabolism are relevant to pathways of xenobiotic metabolism. The diagram below illustrates the general metabolic fate of catechols in the body, leading to their urinary excretion as conjugates.
Caption: General metabolic pathway leading to the formation and excretion of 4-Methylcatechol conjugates.
Conclusion
The presented protocols provide a robust framework for the sample preparation of human urine for the accurate quantification of 4-methylcatechol using this compound as an internal standard. The choice between LLE and SPE will depend on the specific laboratory setup, desired throughput, and the complexity of the urine matrix. Both methods, when coupled with LC-MS/MS, offer the high sensitivity and selectivity required for reliable biomonitoring and clinical research. It is essential to perform a full method validation in your own laboratory to determine the specific performance characteristics for 4-methylcatechol.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of catechol and 4-methylcatechol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Environmental Contaminants Using 4-Methylcatechol-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcatechol, a derivative of catechol, is an important environmental marker found in various industrial effluents and is also a metabolite of toluene. Its presence in the environment is of significant concern due to its potential toxicity. Accurate quantification of 4-methylcatechol and related phenolic compounds in environmental matrices such as water and soil is crucial for monitoring pollution and assessing environmental impact.
This document provides detailed application notes and protocols for the use of 4-Methylcatechol-d8 as an internal standard for the quantification of 4-methylcatechol and other structurally similar phenolic contaminants in environmental samples. The use of a deuterated internal standard in an isotope dilution gas chromatography-mass spectrometry (GC-MS) method is a robust technique that corrects for matrix effects and variations in sample preparation, leading to highly accurate and precise results.
Principle of Isotope Dilution
Isotope dilution mass spectrometry is an analytical technique that utilizes an isotopically labeled version of the analyte of interest as an internal standard. In this case, this compound, which has the same chemical properties as the native 4-methylcatechol but a different mass, is added to the sample at a known concentration before any sample processing. During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, irrespective of recovery losses.
Target Analytes
This compound is an ideal internal standard for the quantification of the following environmental contaminants:
-
4-Methylcatechol
-
Catechol
-
Cresol isomers (o-cresol, m-cresol, p-cresol)
-
Other related phenolic compounds
Experimental Protocols
The following protocols are adapted from established methods for the analysis of phenolic compounds in complex matrices and are provided as a guideline.[1][2] Optimization may be required for specific sample types and laboratory instrumentation.
Protocol 1: Quantification of 4-Methylcatechol in Wastewater
This protocol details the steps for the extraction, derivatization, and GC-MS analysis of 4-methylcatechol in wastewater samples using this compound as an internal standard.
1. Sample Collection and Preservation:
-
Collect wastewater samples in clean, amber glass bottles.
-
To prevent degradation of phenolic compounds, acidify the samples to a pH of less than 2 with sulfuric acid immediately after collection.
-
Store the samples at 4°C and analyze within 14 days.
2. Sample Preparation and Extraction:
-
To a 100 mL aliquot of the wastewater sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution).
-
Adjust the pH of the sample to between 5 and 7 with sodium hydroxide.
-
Perform a liquid-liquid extraction by adding 30 mL of dichloromethane to the sample in a separatory funnel.
-
Shake the funnel vigorously for 2 minutes, allowing the layers to separate.
-
Collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 30 mL portions of dichloromethane.
-
Combine the three organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
3. Derivatization (Silylation):
-
To the 1 mL concentrated extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the phenolic compounds.
-
Cool the sample to room temperature before GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
4-Methylcatechol-TMS derivative: Monitor characteristic ions (e.g., m/z 268, 253).
-
This compound-TMS derivative: Monitor characteristic ions (e.g., m/z 276, 261).
-
Monitor characteristic ions for other target analytes as determined from their mass spectra.
-
-
5. Quantification:
-
Create a calibration curve by analyzing a series of standards containing known concentrations of the native analytes and a constant concentration of the this compound internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of the analyte in the sample by using the measured peak area ratio and the calibration curve.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using the described protocol. These values are representative and may vary depending on the specific matrix and instrumentation.
Table 1: GC-MS Retention Times and Monitored Ions
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Catechol-TMS | 10.5 | 254 | 239, 169 |
| 4-Methylcatechol-TMS | 11.2 | 268 | 253, 183 |
| This compound-TMS (IS) | 11.1 | 276 | 261, 191 |
| o-Cresol-TMS | 9.8 | 180 | 165 |
| p-Cresol-TMS | 9.9 | 180 | 165 |
Table 2: Method Performance Data (Representative Values)
| Analyte | Spiked Concentration (µg/L) | Mean Recovery (%) | Relative Standard Deviation (%) | Method Detection Limit (MDL) (µg/L) |
| 4-Methylcatechol | 10 | 98 | 5 | 0.5 |
| Catechol | 10 | 95 | 7 | 0.8 |
| p-Cresol | 10 | 102 | 6 | 0.4 |
Visualization of Experimental Workflow and Biological Pathway
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of 4-methylcatechol in an environmental water sample.
References
Application Note: Quantitative Analysis of 4-Methylcatechol in Human Plasma using a Stable Isotope Dilution Assay with 4-Methylcatechol-d8
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 4-Methylcatechol in human plasma. The method utilizes a stable isotope dilution assay (SIDA) with 4-Methylcatechol-d8 as the internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach offers high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The detailed protocol provided is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of 4-Methylcatechol in a complex biological matrix.
Introduction
4-Methylcatechol is a significant metabolite of various dietary compounds and xenobiotics.[1] Its quantification in biological fluids is crucial for pharmacokinetic studies, metabolism research, and toxicological assessments. Stable isotope dilution analysis coupled with mass spectrometry is the gold standard for quantitative bioanalysis due to its ability to minimize analytical errors.[2] By introducing a known amount of a stable isotope-labeled analog of the analyte (in this case, this compound) at an early stage of the sample preparation, any subsequent loss of analyte during extraction, derivatization, or injection will be corrected for, as the internal standard and the analyte are assumed to behave identically.[3] This application note provides a detailed protocol for the development and application of a SIDA-LC-MS/MS method for 4-Methylcatechol.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for the SIDA-LC-MS/MS analysis of 4-Methylcatechol.
Materials and Reagents
-
4-Methylcatechol (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from a reputable supplier)
-
Microcentrifuge tubes
-
Analytical balance
-
Pipettes and tips
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-Methylcatechol and this compound into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 4-Methylcatechol by serially diluting the primary stock solution with 50:50 methanol:water. These will be used to create the calibration curve.
-
-
Internal Standard (IS) Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.
-
-
Calibration Standards and QC Samples:
-
Spike blank human plasma with the appropriate working standard solutions of 4-Methylcatechol to achieve the desired calibration curve points and QC levels (low, medium, and high).
-
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution to each tube (except for blank matrix samples used to assess interference).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | 4-Methylcatechol | This compound |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (m/z) | 123.0 | 131.1 |
| Product Ion (m/z) | 108.0 | 113.1 |
| Collision Energy (eV) | 15 | 15 |
| Dwell Time (ms) | 100 | 100 |
Note: Precursor and product ions for this compound are hypothetical and should be determined experimentally by infusing the standard into the mass spectrometer.
Data Presentation
The following tables present representative data for a typical calibration curve and the precision and accuracy of the assay.
Table 3: Calibration Curve for 4-Methylcatechol
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,850 | 50,500 | 0.155 |
| 10 | 15,900 | 50,200 | 0.317 |
| 50 | 80,100 | 50,800 | 1.577 |
| 100 | 162,000 | 50,300 | 3.221 |
| 500 | 815,000 | 50,600 | 16.107 |
| 1000 | 1,630,000 | 50,400 | 32.341 |
A linear regression of the peak area ratio versus concentration should yield an R² value > 0.99.
Table 4: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | CV (%) |
| Low | 3 | 2.91 | 97.0 | 4.5 |
| Medium | 75 | 77.25 | 103.0 | 3.2 |
| High | 750 | 735.00 | 98.0 | 2.8 |
Signaling Pathway and Logical Relationships
The logical relationship in a stable isotope dilution assay is straightforward: the ratio of the analyte to its stable isotope-labeled internal standard remains constant throughout the analytical process, allowing for accurate quantification.
Caption: Logical diagram of the stable isotope dilution principle.
Conclusion
The stable isotope dilution assay using this compound as an internal standard provides a highly reliable and reproducible method for the quantification of 4-Methylcatechol in human plasma. The protocol detailed in this application note can be readily implemented in a bioanalytical laboratory and adapted for other biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data of the highest quality for research and development applications.
References
Application Notes and Protocols for the Quantification of Urinary Metabolites Using 4-Methylcatechol-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of urinary metabolites is a cornerstone of clinical diagnostics, biomarker discovery, and pharmacokinetic studies. Catechols and their methylated derivatives, such as 4-methylcatechol, are significant biomarkers for monitoring exposure to various environmental and dietary compounds, as well as for assessing endogenous metabolic pathways. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible quantification by correcting for matrix effects and variations in sample preparation and instrument response.
This document provides a detailed application note and a representative protocol for the quantification of urinary metabolites, with a focus on catechols, using 4-Methylcatechol-d8 as an internal standard. While specific published methods detailing the use of this compound are not widely available, the following protocol is a comprehensive representation based on established analytical principles for similar compounds using gas chromatography-mass spectrometry (GC-MS).
Experimental Protocols
Urine Sample Collection and Pre-treatment
Proper sample handling is critical to maintain the integrity of the urinary metabolome.
-
Collection: Collect 24-hour urine samples in containers with a preservative, such as boric acid, to inhibit microbial growth.
-
Storage: Immediately after collection, centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove particulate matter. Store the supernatant at -80°C until analysis.
-
Enzymatic Hydrolysis: Many urinary metabolites, including catechols, are present as glucuronide or sulfate conjugates.[1][2] To quantify the total amount of these metabolites, enzymatic hydrolysis is necessary.
-
To 1 mL of urine, add 10 µL of a mixed solution of β-glucuronidase and sulfatase.
-
Incubate the mixture at 37°C for 18 hours.
-
Sample Preparation and Derivatization (Representative GC-MS Protocol)
This protocol is a representative method for the extraction and derivatization of catechols for GC-MS analysis.
-
Internal Standard Spiking: Prior to extraction, spike the hydrolyzed urine sample with a known concentration of this compound solution.
-
Liquid-Liquid Extraction:
-
Acidify the sample to pH 5.0 with acetic acid.
-
Perform extraction twice with 5 mL of diethyl ether.
-
Combine the ether extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization: Silylation is a common derivatization technique for GC-MS analysis of compounds with hydroxyl groups.
-
Reconstitute the dried extract in 50 µL of pyridine.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column coated with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the TMS derivatives of the target analytes and the internal standard.
-
Data Presentation
The following table summarizes quantitative data for catechol and 4-methylcatechol in human urine from a study by Carmella et al. (1982).[1][2] Please note that this study used [U-14C]Catechol as the internal standard.
| Analyte | Subject Group | Diet | Concentration (mg/24 hr, mean ± SD) |
| Catechol | Nonsmokers | Unrestricted | 10 ± 7.3 |
| 4-Methylcatechol | Nonsmokers | Unrestricted | 3.4 ± 2.3 |
| Catechol | Nonsmokers | Restricted | 4.4 ± 1.2 |
| 4-Methylcatechol | Nonsmokers | Restricted | 8.1 ± 1.7 |
| Catechol | Smokers | Restricted | 6.8 ± 3.0 |
| 4-Methylcatechol | Smokers | Restricted | 6.1 ± 2.6 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Urinary Metabolite Quantification.
Catecholamine Metabolic Pathway
Caption: Simplified Catecholamine Metabolism.
References
Application Note and Protocol: Quantification of 4-Methylcatechol in Human Plasma using 4-Methylcatechol-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcatechol (4-MC) is a significant metabolite of dietary flavonoids and has garnered interest for its potential physiological effects, including its potent antiplatelet activity.[1] Accurate quantification of 4-MC in plasma is crucial for pharmacokinetic studies, biomarker discovery, and understanding its role in human health and disease. This application note provides a detailed protocol for the analysis of 4-Methylcatechol in human plasma using a stable isotope-labeled internal standard, 4-Methylcatechol-d8, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and potential matrix effects, thereby ensuring high accuracy and precision.[2]
Quantitative Data Summary
The following tables summarize the proposed concentrations for the calibration standards, quality control (QC) samples, and the internal standard (IS). These concentrations are based on reported physiological levels of similar compounds and general guidelines for bioanalytical method validation.[3][4][5][6][7]
Table 1: Calibration Standards
| Standard Level | Concentration (ng/mL) |
| LLOQ | 1.0 |
| CAL 2 | 2.5 |
| CAL 3 | 5.0 |
| CAL 4 | 10.0 |
| CAL 5 | 25.0 |
| CAL 6 | 50.0 |
| CAL 7 | 100.0 |
| ULOQ | 200.0 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 2: Quality Control Samples
| QC Level | Concentration (ng/mL) |
| Low QC | 3.0 |
| Mid QC | 30.0 |
| High QC | 150.0 |
Table 3: Internal Standard
| Internal Standard | Concentration (ng/mL) |
| This compound | 50.0 |
The concentration of the internal standard is selected to be in the mid-range of the calibration curve to ensure a robust and consistent signal across all samples.
Experimental Protocol
This protocol details the procedure for plasma sample preparation and subsequent analysis by LC-MS/MS.
Materials and Reagents
-
4-Methylcatechol (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Methylcatechol and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 4-Methylcatechol stock solution in 50% methanol/water to create working solutions for spiking calibration standards and QC samples.
-
Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution in 50% methanol/water.
Sample Preparation: Protein Precipitation and Solid-Phase Extraction
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and QC sample into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the 500 ng/mL this compound working solution to all tubes (final concentration of 50 ng/mL).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Dilution: Add 600 µL of water with 0.1% formic acid to the supernatant.
-
SPE Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 10% methanol in water with 0.1% formic acid. Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be optimized based on instrument-specific tuning. A starting point would be:
-
4-Methylcatechol: [M+H]+ → fragment ion(s)
-
This compound: [M+H]+ → fragment ion(s)
-
Visualizations
Caption: Workflow for the extraction and analysis of 4-Methylcatechol from plasma.
Caption: Signaling pathways influenced by 4-Methylcatechol.
References
- 1. 4-Methylcatechol, a Flavonoid Metabolite with Potent Antiplatelet Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pmda.go.jp [pmda.go.jp]
- 6. Forming 4-Methylcatechol as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with 4-Methylcatechol-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using 4-Methylcatechol-d8 as an internal standard in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our analytical method?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). In quantitative mass spectrometry, a SIL-IS is added at a known concentration to both calibration standards and unknown samples. Because it is chemically almost identical to the analyte of interest (4-Methylcatechol), it is assumed to behave similarly during sample preparation, chromatography, and ionization. By comparing the signal of the analyte to the signal of the internal standard, we can compensate for variations in sample processing and, most importantly, for matrix effects.
Q2: What are matrix effects and how do they impact my results?
A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1][2] These effects can manifest as:
-
Ion Suppression: The most common effect, where matrix components interfere with the ionization of the analyte, leading to a decreased signal and underestimation of the analyte's concentration.
-
Ion Enhancement: Less common, but some matrix components can increase the ionization efficiency, leading to an overestimation of the analyte's concentration.
Matrix effects are a significant source of imprecision and inaccuracy in quantitative LC-MS/MS assays.
Q3: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for all matrix effects?
A3: Ideally, a SIL-IS co-elutes perfectly with the analyte and experiences the same degree of ion suppression or enhancement, leading to a constant analyte-to-internal standard ratio. However, this is not always the case, particularly with deuterated standards.[3] The "deuterium isotope effect" can cause a slight difference in retention time between the analyte and the deuterated internal standard.[4] If this chromatographic separation occurs in a region of changing ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate and imprecise results.[3]
Q4: What are the most common sources of matrix effects when analyzing catechols in biological samples?
A4: For biological matrices like plasma and urine, phospholipids are a major cause of ion suppression, particularly in electrospray ionization (ESI).[5][6][7] Other endogenous components like salts, proteins, and other metabolites can also contribute to matrix effects.[2]
Q5: How can I determine if my assay is suffering from matrix effects?
A5: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This provides a qualitative assessment. A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or rises in the constant analyte signal indicate retention times where ion suppression or enhancement occurs.[8][9]
-
Post-Extraction Spike Analysis: This is a quantitative assessment. The response of an analyte spiked into a blank, extracted matrix is compared to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses is the matrix factor (MF). An MF of less than 1 indicates suppression, while an MF greater than 1 indicates enhancement.[2]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy despite using this compound.
This is often the primary indicator that the internal standard is not adequately compensating for matrix effects.
Possible Cause & Troubleshooting Steps:
-
Cause: Differential matrix effects due to chromatographic separation of 4-Methylcatechol and this compound (Deuterium Isotope Effect).[3][4]
-
Step 1: Verify Co-elution: Carefully examine the chromatograms of the analyte and internal standard. Even a small offset in retention time can lead to differential ion suppression.
-
Step 2: Adjust Chromatography:
-
Modify the gradient to ensure the analyte and internal standard elute in a "cleaner" part of the chromatogram, away from regions of significant ion suppression.
-
Consider a column with different selectivity or slightly lower resolution to promote co-elution.[4]
-
-
Step 3: Evaluate Alternative Internal Standards: If chromatographic adjustments are unsuccessful, consider using a ¹³C or ¹⁵N-labeled internal standard, as these are less prone to chromatographic shifts.[10]
-
dot
Caption: Troubleshooting workflow for poor reproducibility.
Issue 2: Significant signal suppression is observed for both analyte and internal standard.
Even with co-elution, strong matrix effects can compromise assay sensitivity and performance.
Possible Cause & Troubleshooting Steps:
-
Cause: High concentration of co-eluting matrix components, such as phospholipids.[5][7]
-
Step 1: Improve Sample Preparation: The goal is to remove interferences before analysis.
-
Protein Precipitation (PPT): While simple, PPT is often ineffective at removing phospholipids.[5]
-
Liquid-Liquid Extraction (LLE): Can offer better cleanup than PPT.
-
Solid-Phase Extraction (SPE): Often the most effective method for removing interfering matrix components. Consider specific SPE phases designed for phospholipid removal.[6]
-
-
Step 2: Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact.[8] This is only feasible if the analyte concentration is high enough to remain above the limit of quantification.
-
dot
Caption: Comparison of sample preparation techniques.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the degree of ion suppression or enhancement for 4-Methylcatechol.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 4-Methylcatechol and this compound into the final mobile phase solvent at a known concentration (e.g., medium QC level).
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracts with 4-Methylcatechol and this compound to the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike blank biological matrix with 4-Methylcatechol and this compound (at the same concentration) before extraction. Process these samples through the entire sample preparation procedure.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
Calculate MF for both the analyte and the internal standard. An MF < 1 indicates suppression; > 1 indicates enhancement.
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)
-
-
Recovery:
-
Recovery % = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100
-
-
Data Interpretation:
The IS-Normalized MF is the most critical parameter. A value close to 1.0 with a low coefficient of variation (%CV) across different matrix lots indicates that the internal standard is effectively compensating for the matrix effect.
| Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Mean | %CV | Acceptance Criteria |
| Analyte MF | 0.65 | 0.71 | 0.68 | 0.75 | 0.62 | 0.70 | 0.69 | 6.8% | Report Only |
| IS MF | 0.68 | 0.73 | 0.70 | 0.77 | 0.65 | 0.72 | 0.71 | 6.5% | Report Only |
| IS-Normalized MF | 0.96 | 0.97 | 0.97 | 0.97 | 0.95 | 0.97 | 0.97 | 0.9% | %CV ≤ 15% |
| Recovery % | 85% | 88% | 83% | 86% | 84% | 87% | 85.5% | 2.3% | Consistent & Precise |
Table 1: Example data from a post-extraction spike experiment demonstrating effective compensation by the internal standard despite significant ion suppression (Analyte MF = 0.69).
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify regions of ion suppression or enhancement in the chromatogram.
Methodology:
-
System Setup:
-
Use a T-connector to introduce a constant flow of a standard solution of 4-Methylcatechol (e.g., 50 ng/mL) into the LC eluent stream just before it enters the mass spectrometer's ion source.
-
Set up an infusion pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min).
-
-
Analysis:
-
Allow the infused standard to produce a stable, elevated baseline signal in the mass spectrometer.
-
Inject a blank, extracted sample from the matrix of interest.
-
-
Data Interpretation:
-
Monitor the signal of the infused 4-Methylcatechol.
-
Any significant drop in the baseline signal indicates a region of ion suppression.
-
Any significant rise in the baseline signal indicates a region of ion enhancement.
-
Compare the retention time of your analyte and this compound with these regions to see if they elute in a zone of interference.
-
dot
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 4-Methylcatechol-d8 Concentration in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 4-Methylcatechol-d8 as an internal standard in LC-MS/MS experiments.
Troubleshooting Guides
Issue: High Variability in this compound Peak Area
Q1: My this compound peak area is showing high variability between injections (>15% RSD). What are the potential causes and how can I troubleshoot this?
A1: High variability in the internal standard (IS) peak area can compromise the accuracy and precision of your quantitative analysis. Here are the common causes and recommended troubleshooting steps:
-
Inconsistent Sample Preparation: Variability in extraction efficiency or volumetric additions can lead to inconsistent IS concentrations.
-
Solution: Ensure precise and consistent pipetting of the this compound spiking solution into all samples, calibrators, and quality controls (QCs). Use a calibrated pipette and verify your sample preparation workflow.
-
-
Matrix Effects: Ion suppression or enhancement in the mass spectrometer source can affect the IS signal differently across samples with varying matrix compositions.
-
Solution: Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. If significant matrix effects are observed, consider further sample cleanup, chromatographic optimization to separate the IS from interfering components, or using a different ionization source if available.
-
-
Autosampler Issues: Inconsistent injection volumes or sample carryover can lead to variable IS responses.
-
Solution: Perform an autosampler performance check. Inject a series of blanks after a high concentration sample to check for carryover. Ensure the autosampler needle and injection port are clean.
-
-
IS Stability: this compound may be degrading in the sample matrix or on the autosampler.
-
Solution: Investigate the stability of this compound in the matrix under the storage and autosampler conditions of your experiment.
-
Issue: Poor Signal-to-Noise (S/N) Ratio for this compound
Q2: The signal-to-noise ratio for my this compound peak is low, making integration difficult. How can I improve it?
A2: A low S/N ratio for the internal standard can negatively impact the precision of your assay. Consider the following optimization steps:
-
Suboptimal IS Concentration: The concentration of this compound may be too low.
-
Solution: Increase the spiking concentration of this compound. The goal is to have an IS response that is sufficiently above the background noise for reliable integration, but not so high that it causes detector saturation.
-
-
Mass Spectrometer Parameters: The MS/MS parameters may not be optimized for this compound.
-
Solution: Infuse a solution of this compound directly into the mass spectrometer to optimize parameters such as declustering potential, collision energy, and cell exit potential for the specific MRM transition.
-
-
Chromatographic Peak Shape: Poor peak shape (e.g., broad or tailing peaks) can reduce the peak height and thus the S/N ratio.
-
Solution: Optimize the liquid chromatography conditions, including the mobile phase composition, gradient profile, and column chemistry, to achieve a sharp and symmetrical peak for this compound.
-
Frequently Asked Questions (FAQs)
Q3: What is the ideal concentration for this compound as an internal standard?
A3: There is no single "ideal" concentration, as it is method-dependent. The optimal concentration should result in a peak area that is:
-
High enough for precise and accurate integration (typically a signal-to-noise ratio > 20).
-
Within the linear dynamic range of the detector.
-
Comparable to the response of the analyte at a mid-range concentration in your calibration curve.
It is recommended to test a range of concentrations during method development to determine the optimal level for your specific application.
Q4: How do I perform an experiment to optimize the this compound concentration?
A4: A systematic approach is recommended. Prepare a series of blank matrix samples and spike them with different concentrations of this compound. The analyte does not need to be present for this specific optimization. Analyze these samples and evaluate the peak area, peak shape, and signal-to-noise ratio for each concentration.
Q5: Can the concentration of this compound affect the quantitation of the native analyte?
A5: Yes, an inappropriate concentration of the internal standard can impact the accuracy and precision of the results. If the IS concentration is too high, it can lead to detector saturation or ion suppression effects that may also affect the analyte. If it is too low, poor integration of the IS peak will introduce variability.
Q6: Should the this compound concentration be adjusted based on the expected analyte concentration range in my samples?
A6: Yes, it is good practice to have the internal standard response in a similar range as the analyte response across the calibration curve. For assays with a wide dynamic range, the IS concentration is often optimized to be in the mid-range of the calibration curve.
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare Working Solutions: Serially dilute the stock solution to prepare working solutions with concentrations of 1, 5, 10, 50, and 100 µg/mL in methanol.
-
Spike Blank Matrix: For each concentration, spike a known volume of blank matrix (e.g., plasma, urine) with a small, precise volume of the corresponding working solution. For example, add 10 µL of each working solution to 190 µL of blank plasma.
-
Sample Preparation: Perform your established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples using your LC-MS/MS method.
-
Data Evaluation: Evaluate the peak area, peak shape, and signal-to-noise ratio for this compound at each concentration. Select the concentration that provides a robust and reproducible signal without causing detector saturation.
Data Presentation
Table 1: Hypothetical Results of this compound Concentration Optimization
| Spiked Concentration (ng/mL) | Mean Peak Area (n=3) | Peak Area RSD (%) | Signal-to-Noise (S/N) | Peak Shape (Asymmetry) |
| 1 | 15,234 | 12.5 | 15 | 1.8 |
| 5 | 78,945 | 6.2 | 85 | 1.4 |
| 10 | 155,678 | 3.1 | 180 | 1.2 |
| 50 | 812,345 | 2.5 | 950 | 1.1 |
| 100 | 1,654,321 | 2.8 | >1000 (near saturation) | 1.1 |
Based on this hypothetical data, a concentration of 10 or 50 ng/mL would be a good starting point for further method validation, as they provide good signal intensity and reproducibility without approaching detector saturation.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for high internal standard variability.
Technical Support Center: Preventing Deuterium Exchange in 4-Methylcatechol-d8 Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed information, troubleshooting advice, and standardized protocols to help maintain the isotopic purity of 4-Methylcatechol-d8 by preventing deuterium-hydrogen (D-H) exchange during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a proton (a hydrogen atom).[1] For this compound, this process compromises the isotopic enrichment, which is critical for its use in metabolic pathway tracing, pharmacokinetic studies, and as an internal standard in quantitative analysis.[2] The loss of deuterium can lead to inaccurate experimental results.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
The deuterium atoms on the two hydroxyl (-OD) groups are the most labile and will exchange with protons very rapidly. This is a form of direct exchange common in alcohols, amines, and acids.[2][3] The deuterium atoms on the aromatic ring and the methyl group are more stable but can also exchange under specific conditions, such as in the presence of acid/base catalysts or at elevated temperatures.[3]
Q3: What are the primary factors that promote deuterium exchange?
Several factors can initiate or accelerate D-H exchange:
-
Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and their deuterated counterparts (D₂O, CD₃OD), are the most common sources of exchange.[4]
-
Moisture: Trace amounts of water in aprotic solvents or from atmospheric humidity are a significant cause of unwanted exchange.
-
pH Level: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, not only on the hydroxyl groups but also on the aromatic ring.[1][5] The minimum exchange rate for many molecules is often found in a narrow, slightly acidic pH range.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.
Troubleshooting Guide: Loss of Isotopic Purity
If you observe a decrease in the isotopic purity of your this compound solution, consult the following guide.
| Observation / Issue | Potential Cause | Recommended Solution |
| Loss of -OD signal, appearance of -OH signal in NMR or mass shift in MS. | Exchange with Protic Solvent or Water Impurity. | The most likely cause is the presence of water or other protic species. Even high-quality aprotic solvents can absorb moisture.[6] Action: Strictly follow the Protocol for Solvent Handling and Sample Preparation below. Use a high-purity, dry, aprotic solvent and handle it under an inert atmosphere.[7] |
| Gradual loss of isotopic purity over time during storage. | Atmospheric Moisture Contamination. | The container seal may not be perfectly airtight, allowing moisture to enter over time. Action: Store the solution in a tightly sealed vial (e.g., an ampoule or a vial with a PTFE-lined cap) in a desiccator or a dry, refrigerated environment.[7] For long-term storage, flame-sealing the vial under an inert atmosphere is recommended. |
| Unexpectedly rapid or extensive deuterium loss, including from the aromatic ring. | pH-Catalyzed Exchange. | The solvent or a co-solute may be acidic or basic, catalyzing the exchange. For example, Chloroform-d can degrade to produce trace amounts of DCl. Action: Use a fresh bottle of high-purity solvent. If necessary, pass the solvent through a short column of neutral alumina to remove acidic impurities. Avoid adding any acidic or basic reagents unless required by the experimental design. |
Experimental Protocols & Data
Data Presentation: Solvent Selection
Choosing the correct solvent is the most critical step in preventing deuterium exchange. Aprotic solvents are mandatory. The table below compares common choices.
| Solvent | Formula | Type | Boiling Point (°C) | Key Considerations for Preventing D-H Exchange |
| Chloroform-d | CDCl₃ | Aprotic | 61 | An excellent, versatile solvent. Ensure it is dry and neutral, as it can degrade to form acidic impurities.[6] |
| DMSO-d₆ | (CD₃)₂SO | Aprotic | 189 | Strong dissolving power but is highly hygroscopic (readily absorbs moisture). Must be handled with extreme care in a dry atmosphere.[6] |
| Acetonitrile-d₃ | CD₃CN | Aprotic | 82 | A good polar aprotic solvent that is less hygroscopic than DMSO-d₆.[6] |
| Benzene-d₆ | C₆D₆ | Aprotic | 80 | A non-polar option. Can be used to azeotropically remove water from a sample before final dissolution. |
| Methanol-d₄ | CD₃OD | Protic | 65 | AVOID. Will readily exchange with the hydroxyl deuterons of this compound.[8] |
| Deuterium Oxide | D₂O | Protic | 101 | AVOID. This is a source of deuterium for labeling, not for preserving a deuterated compound.[8] |
Protocol: Solvent Handling and Sample Preparation
This protocol outlines the rigorous steps required to prepare a solution of this compound while minimizing the risk of D-H exchange.
Materials:
-
This compound solid
-
High-purity, anhydrous aprotic deuterated solvent (e.g., CDCl₃ in a sealed ampoule or Sure/Seal™ bottle)
-
Glassware (NMR tube, vials, pipettes), oven-dried
-
Inert gas supply (dry nitrogen or argon)
-
Glove box or Schlenk line
-
PTFE-lined caps for vials/NMR tubes
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at 150°C for at least 12 hours. Allow it to cool to room temperature in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Setup: Perform all subsequent steps in a glove box or under a positive pressure of dry nitrogen or argon.[6]
-
Aliquot the Analyte: Weigh the required amount of this compound solid into a clean, dry vial.
-
Solvent Transfer:
-
If using an ampoule: Score and break the neck of the ampoule inside the inert atmosphere.
-
If using a Sure/Seal™ bottle: Use a clean, dry syringe to pierce the septum and withdraw the required volume of solvent.
-
-
Dissolution: Add the solvent to the vial containing the this compound. Cap the vial immediately with a PTFE-lined cap and mix gently (e.g., using a vortex mixer) until fully dissolved.
-
Transfer to NMR Tube: Transfer the solution to the final, dry NMR tube. Cap it immediately.
-
Sealing and Storage: For analysis, wrap the cap with Parafilm as an extra precaution against moisture. For storage, keep the solution in a tightly sealed container at a low temperature in a desiccator.
Visual Guides and Workflows
The following diagrams illustrate key decision-making and experimental processes.
Caption: Decision workflow for preventing D-H exchange.
Caption: Common causes of isotopic purity loss.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Deuterated Compounds [simsonpharma.com]
- 3. organic chemistry - Phenol and Deuterated Sulphuric Acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. labinsights.nl [labinsights.nl]
- 8. resolvemass.ca [resolvemass.ca]
dealing with poor peak shape of 4-Methylcatechol-d8 in HPLC
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing poor peak shape of 4-Methylcatechol-d8 in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
Peak tailing, where the latter half of the peak is broader than the front, is the most frequent issue for phenolic compounds like this compound. The primary causes include:
-
Secondary Silanol Interactions: The hydroxyl groups on this compound can form strong hydrogen bonds with ionized residual silanol groups (Si-OH) on the surface of silica-based stationary phases. This secondary retention mechanism slows the elution of a fraction of the analyte molecules, causing a tailing peak.[1][2][3] This is especially prominent when the mobile phase pH is above 3.[2]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not adequately controlled or is close to the pKa of the analyte, it can lead to inconsistent ionization and asymmetrical peaks.[1]
-
Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[4]
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and tailing.[1][5]
-
Metal Contamination: Trace metal impurities in the column packing, frits, or mobile phase can chelate with the catechol structure, leading to tailing.[6][7]
Q2: My this compound peak is fronting. What is the cause?
Peak fronting, where the first half of the peak is broader than the latter half, is less common but can indicate specific problems:
-
Column Overload: Injecting too much sample mass (mass overload) or too high a concentration (concentration overload) can saturate the stationary phase, causing some analyte molecules to travel through the column faster.[8][9][10] This is a very common cause of fronting.[9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile in a mobile phase with 10% acetonitrile), the sample band will not load onto the column head properly, leading to distortion and fronting.[4][8]
-
Poor Sample Solubility: If the analyte has low solubility in the mobile phase, it can precipitate at the column inlet, leading to an uneven band and a fronting peak.[9][11]
-
Column Collapse: Physical collapse of the column bed, though rare, can create a void and result in peak fronting.[9]
Q3: How does mobile phase pH specifically impact the analysis of this compound?
Mobile phase pH is a critical parameter as it influences the ionization state of both the this compound analyte and the stationary phase silanol groups.[12]
-
Analyte Ionization: 4-Methylcatechol is weakly acidic. At higher pH, its hydroxyl groups can become deprotonated, changing its polarity and retention time. Operating at a pH well below the analyte's pKa ensures it remains in a single, neutral form.
-
Silanol Group Ionization: Residual silanol groups on silica-based columns are acidic and become deprotonated (negatively charged) at pH levels above ~3-4. These charged sites can strongly interact with the polar hydroxyl groups of the catechol, causing peak tailing.[2] By maintaining a low mobile phase pH (e.g., pH 2.5-3.0), the silanol groups remain protonated and less active, minimizing these secondary interactions.[13]
Q4: What are the best mobile phase additives to improve peak shape?
Using additives to control pH and minimize secondary interactions is a standard practice.
-
Acidic Modifiers: Adding a small amount (typically 0.1% v/v) of an acid is highly effective.[7]
-
Formic Acid & Acetic Acid: These are the most common choices for suppressing silanol ionization.[14] They are volatile and compatible with mass spectrometry (MS) detectors.[15]
-
Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that can improve peak shape for basic compounds, but it is known to cause significant ion suppression in MS detectors.[14]
-
-
Buffers: For methods requiring precise pH control, a buffer (e.g., phosphate or formate buffer) at a concentration of 10-25 mM is recommended.[13][16] Note that phosphate buffers are not volatile and must not be used with MS detectors.[17]
Q5: What if I observe split peaks for this compound?
Split peaks suggest that the sample band is being disturbed at the column inlet.
-
Partially Blocked Inlet Frit: The most common cause is particulate matter from the sample or system wear clogging the inlet frit of the column.[9][16]
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to be distributed unevenly.[5]
-
Solvent Mismatch: Severe incompatibility between the injection solvent and the mobile phase can also cause peak splitting.[9]
Troubleshooting Workflow
When poor peak shape is observed, a systematic approach is crucial. The following workflow helps to logically diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
Analyte-Stationary Phase Interactions
Peak tailing with phenolic compounds like this compound is often caused by secondary interactions with the column's stationary phase. An ideal separation relies solely on hydrophobic interactions, but interactions with residual silanols interfere with this process.
Caption: Secondary interaction between analyte and ionized silanol groups.
Quantitative Data Summary
Effective troubleshooting often involves adjusting quantitative parameters. The tables below provide recommended starting points and ranges for key variables.
Table 1: Recommended Mobile Phase Additives
| Additive | Typical Concentration | pKa | Use Case | MS Compatibility |
|---|---|---|---|---|
| Formic Acid | 0.05 - 0.1% (v/v) | 3.75 | General purpose pH control, suppresses silanol activity.[14] | Excellent |
| Acetic Acid | 0.05 - 0.1% (v/v) | 4.76 | Alternative to formic acid for pH control.[14] | Good |
| Ammonium Formate | 10 - 20 mM | - | Provides buffering capacity around pH 3.7.[14] | Excellent |
| Ammonium Acetate | 10 - 20 mM | - | Provides buffering capacity around pH 4.7.[17] | Good |
Table 2: HPLC Column Selection Guide for Catechols
| Column Type | Stationary Phase | Key Feature | Performance for this compound |
|---|---|---|---|
| Standard C18 | C18 Alkyl Chains | General purpose reversed-phase. | Prone to peak tailing due to residual silanols.[3] |
| End-Capped C18 | C18 with TMS end-capping | Masks residual silanols to reduce secondary interactions.[2] | Recommended. Significantly improves peak shape. |
| Polar-Embedded | C18 with embedded polar group | Offers alternative selectivity and shields silanols.[1] | Good Alternative. Can improve peak shape and retention. |
| Phenyl-Hexyl | Phenyl-Hexyl groups | Provides pi-pi interactions, alternative selectivity. | Can be effective depending on the sample matrix. |
Experimental Protocols
Protocol 1: Recommended HPLC Method for this compound
This protocol provides a robust starting point for method development.
-
HPLC System: Standard HPLC or UHPLC system with a UV or Mass Spectrometer (MS) detector.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[15]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[15]
-
Gradient Program:
-
Start at 5-10% Mobile Phase B.
-
Linearly increase to 95% B over 10-15 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and equilibrate for 3-5 minutes.
-
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID column).
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
-
Detector:
-
UV: Monitor at the lambda max of 4-Methylcatechol (approx. 280 nm).
-
MS: Use Electrospray Ionization (ESI) in negative mode.
-
Protocol 2: Sample Preparation
Proper sample preparation is critical to prevent column contamination and ensure good peak shape.
-
Solvent Selection: Dissolve the this compound standard or sample extract in a solvent that is chemically similar to the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[18] Avoid using strong organic solvents for injection if the mobile phase is weak.[4]
-
Concentration: Prepare the sample at a concentration that avoids detector saturation and column overload. A typical starting concentration is 1-10 µg/mL.[18] If peak fronting is observed, dilute the sample by a factor of 10.[5]
-
Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter (ensure filter material is compatible with the solvent) to remove particulates that could block the column frit.[19]
-
Matrix Cleanup: For complex samples (e.g., plasma, tissue extracts), perform a sample cleanup step such as Solid Phase Extraction (SPE) or protein precipitation to remove interfering matrix components.[7]
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. labveda.com [labveda.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. acdlabs.com [acdlabs.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chemtech-us.com [chemtech-us.com]
- 12. agilent.com [agilent.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Separation of 4-Methylcatechol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. nacalai.com [nacalai.com]
inconsistent recovery of 4-Methylcatechol-d8 in sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the inconsistent recovery of 4-Methylcatechol-d8 during sample extraction. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 4-Methylcatechol. Stable isotope-labeled (SIL) compounds like this are considered ideal internal standards in quantitative mass spectrometry-based bioanalysis.[1][2] They are chemically almost identical to the analyte of interest, meaning they have similar extraction recovery, chromatographic retention time, and ionization characteristics in the mass spectrometer.[1] This allows for accurate correction of variations that can occur during sample preparation and analysis.[2]
Q2: What are the key physicochemical properties of 4-Methylcatechol that can influence its extraction?
4-Methylcatechol is a polar compound with a pKa of approximately 9.55. Its solubility is pH-dependent. It is soluble in water and polar organic solvents like methanol, ethanol, and acetonitrile. Understanding these properties is crucial for developing a robust extraction method. For instance, its polarity suggests that a reversed-phase solid-phase extraction (SPE) or a well-chosen liquid-liquid extraction (LLE) solvent system would be appropriate. Its acidic nature means that the pH of the sample and extraction solvents will significantly impact its ionization state and, therefore, its retention and elution behavior.
Q3: What are the common causes for low or inconsistent recovery of this compound?
Inconsistent recovery can stem from several factors, including:
-
Suboptimal pH: The pH of the sample and wash/elution solvents can affect the ionization state of the catechol functional groups, impacting its retention on SPE sorbents or partitioning in LLE.
-
Inappropriate Solvent Choice: The polarity and strength of the wash and elution solvents are critical for selective retention and efficient recovery.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to variability.[3][4]
-
Degradation: Catechols are susceptible to oxidation, especially at neutral or basic pH and when exposed to light and air. This degradation can occur during sample storage or the extraction process.
-
Incomplete Elution: The elution solvent may not be strong enough or the volume may be insufficient to completely recover the analyte from the SPE sorbent.
-
Issues with the Deuterated Standard Itself: In rare cases, issues like H/D exchange (exchange of deuterium with hydrogen) can occur, particularly in acidic or basic solutions. Differences in extraction recovery between the analyte and the deuterated internal standard have also been reported.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with this compound recovery.
Problem: Low or No Recovery of this compound
| Possible Cause | Suggested Solution |
| Analyte Not Retained on SPE Column | - Check Sample pH: For reversed-phase SPE, ensure the pH of the sample is adjusted to a level where 4-Methylcatechol is neutral to maximize retention. |
| - Solvent Composition of Sample: If the sample contains a high percentage of organic solvent, dilute it with an aqueous buffer to ensure proper retention on a reversed-phase sorbent.[5] | |
| - Incorrect SPE Sorbent: Verify that the chosen sorbent (e.g., reversed-phase, mixed-mode) is appropriate for a polar compound like 4-methylcatechol. | |
| Analyte Lost During Washing Step | - Wash Solvent is too Strong: The organic content of the wash solvent may be too high, causing the analyte to elute prematurely. Reduce the percentage of organic solvent in the wash step. |
| Analyte Retained on SPE Column but Not Eluting | - Elution Solvent is too Weak: Increase the organic strength of the elution solvent. For reversed-phase SPE, this means a higher percentage of methanol or acetonitrile. |
| - Insufficient Elution Volume: Increase the volume of the elution solvent to ensure complete elution. It is recommended to use 4-16 bed volumes.[6][7] | |
| - pH of Elution Solvent: For ion-exchange SPE, ensure the pH of the elution solvent is appropriate to neutralize the charge of the analyte and disrupt its interaction with the sorbent. | |
| Analyte Degradation | - Sample Handling and Storage: Minimize exposure of samples to light and air. Store samples at low temperatures (-20°C or -80°C) and consider adding antioxidants. |
| - Extraction Conditions: Perform the extraction at a lower pH if possible and minimize the extraction time. |
Problem: Inconsistent or Variable Recovery of this compound
| Possible Cause | Suggested Solution |
| Matrix Effects | - Improve Sample Cleanup: Employ a more rigorous SPE or LLE protocol to remove interfering matrix components. |
| - Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from co-eluting matrix components. | |
| - Evaluate Different Ionization Sources: If available, try a different ionization source (e.g., APCI instead of ESI) as they can be less susceptible to matrix effects. | |
| Inconsistent Extraction Procedure | - Ensure Consistent pH Adjustment: Use a calibrated pH meter and fresh buffers for all samples. |
| - Standardize Solvent Volumes and Flow Rates: Use calibrated pipettes and ensure consistent flow rates during SPE. | |
| - Thorough Mixing: Ensure complete mixing during LLE or at any liquid addition step. | |
| Issues with Deuterated Internal Standard | - Chromatographic Separation from Analyte: While rare, deuterated standards can sometimes exhibit a slight shift in retention time ("isotope effect").[4] If this shift moves the internal standard into a region of different matrix effects, it will not accurately correct for the analyte. A different chromatographic method or a different deuterated standard might be necessary. |
| - H/D Exchange: Avoid prolonged exposure to strongly acidic or basic conditions that could promote the exchange of deuterium atoms with protons from the solvent. |
Experimental Protocols
Below are example protocols for different extraction techniques that can be adapted for this compound. It is crucial to validate any method for your specific application and matrix.
Solid-Phase Extraction (SPE) from Human Plasma (Reversed-Phase)
This protocol is a general guideline and should be optimized.
Materials:
-
SPE cartridges (e.g., C18 or a polymeric reversed-phase sorbent)
-
Plasma sample
-
This compound internal standard solution
-
Phosphoric acid (4%)
-
Methanol
-
Water (HPLC-grade)
-
Acetic acid (0.2%)
-
Centrifuge
-
Vacuum manifold or positive pressure processor
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 350 µL of plasma, add an appropriate amount of this compound internal standard.
-
Dilute the plasma 1:1 with 4% o-phosphoric acid.[8]
-
Vortex for 30 seconds and centrifuge to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 0.2% acetic acid in water.[8]
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum or positive pressure.
-
Elute the analyte and internal standard with 2 x 500 µL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase).
-
Liquid-Liquid Extraction (LLE) from Urine
This protocol is a general guideline and should be optimized.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Sulfuric acid (1 M)
-
Sodium sulfate
-
Dichloromethane
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
To a glass vial, add 2 mL of urine and an appropriate amount of this compound internal standard.
-
Add 2 mL of 1 M sulfuric acid and 0.2 g of sodium sulfate.[9]
-
Vortex until the salt is completely dissolved.
-
-
Extraction:
-
Add 4 mL of dichloromethane to the vial.
-
Vortex vigorously for 1 minute.
-
Centrifuge for 5 minutes to separate the layers.
-
-
Collection and Drying:
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing anhydrous sodium sulfate.
-
-
Evaporation and Reconstitution:
-
Transfer the dried organic extract to a new vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Protein Precipitation (PPT) from Plasma
This is a simpler but generally less clean extraction method.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Acetonitrile (ice-cold)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Precipitation:
-
Centrifugation:
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a clean tube for analysis.
-
Data Summary
The following table summarizes potential recovery and matrix effect data for catecholamines from plasma using SPE, which can serve as a general reference. Actual values for this compound will need to be determined experimentally.
| Analyte | Extraction Method | Matrix | Average Recovery (%) | Average Matrix Effect (%) | Reference |
| Norepinephrine | Mixed-Mode SPE | Human Plasma | 54 | -23 | [12] |
| Dopamine | Mixed-Mode SPE | Human Plasma | 90 | -22 | [12] |
| Epinephrine | WCX SPE | Human Plasma | - | Significant (corrected by IS) | [13] |
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound recovery.
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. phenomenex.com [phenomenex.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: 4-Methylcatechol-d8 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylcatechol-d8. The following information is designed to help minimize ion suppression and address common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[2][3] It is caused by co-eluting endogenous or exogenous compounds from the sample matrix that compete with the analyte for ionization.[1][2][3] For polar molecules like catechols, electrospray ionization (ESI) is commonly used and is particularly susceptible to ion suppression.[2]
Q2: My this compound internal standard signal is inconsistent, even though it's a stable isotope-labeled standard. What could be the cause?
While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to co-elute with the analyte and compensate for matrix effects, this is not always the case.[4] A phenomenon known as the "deuterium isotope effect" can cause a slight difference in retention time between the deuterated standard and the native analyte. If this slight separation occurs in a region of significant ion suppression, the analyte and the internal standard can experience different degrees of suppression, leading to inaccurate and imprecise results.[4] It has been demonstrated that the matrix effects experienced by an analyte and its SIL-IS can differ by 26% or more.
Q3: What are the most common sources of ion suppression when analyzing biological samples like plasma or urine for this compound?
In biological matrices, major contributors to ion suppression include phospholipids, salts, proteins, and other endogenous components.[3][5] Phospholipids are particularly problematic in plasma samples and are known to co-elute with many analytes in reversed-phase chromatography, causing significant signal suppression. When using techniques like protein precipitation, many of these interfering substances may remain in the sample extract.[5]
Q4: How can I detect and assess the severity of ion suppression in my assay?
A common method to qualitatively assess ion suppression is the post-column infusion experiment.[5] In this setup, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any dips in the constant signal of the infused standard indicate regions of ion suppression.[5] To quantify the matrix effect, you can compare the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solvent.[6]
Troubleshooting Guides
Issue 1: Low or Inconsistent Signal Intensity for this compound
This is a classic symptom of ion suppression. The following troubleshooting workflow can help identify and mitigate the issue.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can be caused by a variety of factors, including column degradation, sample matrix effects, and inappropriate mobile phase or injection solvent.
Experimental Protocols
Sample Preparation Methodologies
Effective sample preparation is the most critical step in minimizing ion suppression.[2][3] The choice of technique depends on the sample matrix and the required sensitivity.
Table 1: Comparison of Sample Preparation Techniques for Catechol Analysis
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid and liquid phase. Weak Cation Exchange (WCX) is effective for catechols. | High selectivity and concentration factor, effective removal of phospholipids and salts.[7][8] | Can be more time-consuming and require method development. | Plasma and Urine |
| Liquid-Liquid Extraction (LLE) | Partitioning based on differential solubility in two immiscible liquids. | Low cost, can provide clean extracts.[9] | Can be labor-intensive, may have lower recovery for polar analytes, uses larger volumes of organic solvents.[9] | Urine and Plasma |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, significant matrix components like phospholipids remain in the supernatant, often leading to ion suppression.[5] | Plasma |
Detailed Protocol: Solid-Phase Extraction (SPE) for Catechols in Plasma
This protocol is adapted from methods for catecholamine analysis in plasma and is suitable for 4-Methylcatechol.[8][10]
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 500 µL of 10 mM ammonium acetate containing this compound internal standard.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning (Weak Cation Exchange - WCX):
-
Condition a WCX SPE plate (e.g., Biotage EVOLUTE Express WCX, 10 mg) with appropriate solvents as per manufacturer instructions.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE plate.
-
-
Washing Steps:
-
Wash 1: 2 x 500 µL of water.
-
Wash 2: 500 µL of 2-propanol.
-
Wash 3: 500 µL of dichloromethane.
-
Wash 4: 500 µL of 2-propanol (to remove dichloromethane).
-
-
Elution:
-
Elute the analytes with 2 x 75 µL of 15% 2-propanol in 0.3% formic acid.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Detailed Protocol: Liquid-Liquid Extraction (LLE) for Catechols in Urine
This protocol is based on established methods for catecholamine extraction from urine.[7]
-
Sample Pre-treatment:
-
To 1 mL of urine, add the this compound internal standard.
-
Add a complexing agent like 2-aminoethyl-diphenylborinate.
-
-
Extraction:
-
Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Chromatographic and Mass Spectrometric Conditions
Optimizing chromatographic conditions can separate this compound from co-eluting matrix components.
Table 2: Recommended LC-MS/MS Parameters for Catechol Analysis
| Parameter | Recommended Condition | Rationale |
| LC Column | Pentafluorophenyl (PFP) or a polar C18 (e.g., Luna Omega Polar C18).[11][12] | PFP columns offer alternative selectivity for polar, aromatic compounds like catechols. |
| Mobile Phase A | 0.1-0.2% Formic Acid in Water.[11][13] | Provides protons for positive mode ionization and helps with peak shape. |
| Mobile Phase B | Methanol or Acetonitrile.[11][13] | Elutes the analytes from the reversed-phase column. |
| Gradient | A shallow gradient may be necessary to resolve the analyte from early eluting matrix components. | A steeper gradient can cause co-elution and exacerbate ion suppression. |
| Flow Rate | Dependent on column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column). | Lower flow rates can sometimes reduce ion suppression.[1] |
| Technology | UPLC/UHPLC | Provides higher resolution and sharper peaks, which can separate the analyte from interferences more effectively, thus reducing ion suppression. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Catechols ionize well in positive ESI. |
| MS/MS Transitions | To be determined by direct infusion of 4-Methylcatechol and this compound standards. | Use at least two transitions (quantifier and qualifier) for confident identification. |
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. myadlm.org [myadlm.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Urinary Catecholamines Extraction via SPE | Phenomenex [phenomenex.com]
- 13. Separation of 4-Methylcatechol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: 4-Methylcatechol-d8 Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Methylcatechol-d8, particularly concerning the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in relation to pH?
A1: this compound, similar to other catechols, is susceptible to oxidation, and its stability is highly dependent on the pH of the solution. Generally, it is more stable in acidic conditions and becomes increasingly unstable as the pH becomes neutral and alkaline.[1][2][3] In alkaline solutions, the rate of oxidation and subsequent degradation increases significantly.[4][5][6][7]
Q2: What are the primary degradation pathways for this compound at different pH levels?
A2: The primary degradation pathway for this compound is oxidation. Under neutral to alkaline conditions, the catechol moiety is oxidized to form a semiquinone radical, which is then further oxidized to 4-methyl-o-benzoquinone.[4][6] This highly reactive o-quinone can then undergo further reactions, including polymerization, leading to the formation of colored degradation products.[4][8][9] One identified degradation product from the autoxidation of 4-methylcatechol is 2-hydroxy-5-methyl-1,4-benzoquinone.[10]
Q3: How does deuteration affect the stability of this compound compared to its non-deuterated counterpart?
A3: While deuteration can sometimes influence the metabolic stability of a compound, its effect on pH-dependent chemical stability is generally subtle. The fundamental chemistry of pH-driven oxidation of the catechol ring is not expected to be significantly altered. However, there might be minor differences in the rates of reaction due to the kinetic isotope effect.[11] For practical purposes, the stability profile of this compound can be considered very similar to that of unlabeled 4-Methylcatechol under various pH conditions.
Q4: What are the optimal storage conditions for this compound solutions?
A4: To ensure maximum stability, this compound solutions should be prepared in an acidic buffer (ideally pH < 4) and stored at low temperatures (2-8°C or frozen for long-term storage). Exposure to light and oxygen should be minimized. Solutions prepared in neutral or alkaline buffers are not recommended for storage and should be used immediately.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution turns brown/pink upon preparation or during an experiment. | Oxidation and polymerization of this compound. This is accelerated at neutral to alkaline pH and by exposure to air (oxygen). | 1. Ensure the solvent/buffer is acidic (pH < 4).2. De-gas solvents to remove dissolved oxygen.3. Prepare solutions fresh and use them immediately, especially if working at neutral or alkaline pH.4. Minimize headspace in vials to reduce contact with air.5. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Inconsistent analytical results (e.g., decreasing peak area in HPLC). | Degradation of this compound in the analytical sample or mobile phase. | 1. Check the pH of your sample diluent and mobile phase. Acidify if the assay allows.2. Analyze samples immediately after preparation.3. Use an autosampler with temperature control set to a low temperature (e.g., 4°C).4. Evaluate the stability of the compound in the mobile phase over the course of the analytical run. |
| Formation of unexpected peaks in chromatograms. | Degradation of this compound into various byproducts. | 1. Use a stability-indicating analytical method to separate the parent compound from its degradation products.2. If degradation is suspected, perform forced degradation studies (acid, base, oxidation, light, heat) to identify potential degradation products.3. Adjust experimental conditions (e.g., lower pH, protect from light) to minimize degradation. |
Quantitative Stability Data
The following table provides illustrative data on the stability of 4-Methylcatechol at different pH values when stored at 25°C. Please note that these are representative values based on the known behavior of catechols and are intended for guidance. Actual degradation rates for this compound may vary.
| pH | Buffer System | Approximate Half-life (t½) | Key Observations |
| 3.0 | 0.1 M Citrate Buffer | > 7 days | High stability, minimal degradation observed. |
| 5.0 | 0.1 M Acetate Buffer | ~ 48 hours | Slow degradation may become apparent over time. |
| 7.0 | 0.1 M Phosphate Buffer | ~ 6-8 hours | Noticeable degradation and slight color change. |
| 8.0 | 0.1 M Phosphate Buffer | < 1 hour | Rapid degradation and significant color change. Optimal pH for polymerization.[8][9] |
| 9.0 | 0.1 M Borate Buffer | < 15 minutes | Very rapid degradation and intense color formation. |
Experimental Protocols
Protocol: pH Stability Study of this compound using HPLC-UV
1. Objective: To determine the degradation rate of this compound in aqueous solutions at different pH values.
2. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Buffer salts (e.g., potassium phosphate, sodium citrate, sodium borate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Calibrated pH meter
-
HPLC system with a UV detector and a C18 reversed-phase column
3. Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 3, 5, 7, 9). A common starting point is 50 mM buffer strength. Ensure all buffers are filtered through a 0.22 µm filter.
4. Preparation of Stock and Working Solutions:
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration of 50 µg/mL. Prepare these solutions immediately before the start of the experiment.
5. Stability Study Procedure:
-
For each pH condition, dispense the working solution into several HPLC vials.
-
Store the vials at a constant temperature (e.g., 25°C or 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial for each pH condition for analysis.
-
Immediately analyze the sample by HPLC-UV.
6. HPLC-UV Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 280 nm).
-
Column Temperature: 30°C
7. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the natural logarithm of the remaining concentration versus time for each pH.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Degradation pathway of this compound under neutral to alkaline conditions.
Caption: Workflow for determining the pH stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and enzymatic oxidation of 4-methylcatechol in the presence and absence of L-serine. Spectrophotometric determination of intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of various pH levels on 4-methyl catechol treatment of wood :: BioResources [bioresources.cnr.ncsu.edu]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. oewri.missouristate.edu [oewri.missouristate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Forming 4-Methylcatechol as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cifor-icraf.org [cifor-icraf.org]
- 10. columbia.edu [columbia.edu]
- 11. m.youtube.com [m.youtube.com]
improving signal-to-noise ratio for 4-Methylcatechol-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio for 4-Methylcatechol-d8 analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a weak signal for this compound. What are the potential causes and how can I improve it?
A weak signal for this compound can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting:
-
Sample Preparation: Inefficient extraction can lead to low recovery of the analyte. Ensure your Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol is optimized for catechols. Inadequate sample cleanup can also result in matrix effects that suppress the analyte signal.[1][2]
-
Chromatographic Conditions: Suboptimal chromatographic separation can lead to broad peaks, which in turn reduces peak height and signal intensity.[3][4] Consider optimizing the mobile phase composition, gradient profile, and column chemistry. Using columns with smaller particle sizes or narrower diameters can help to produce sharper peaks and enhance the signal.[3]
-
Mass Spectrometer Settings: The mass spectrometer needs to be properly tuned and calibrated for your specific analyte.[5][6] Optimization of ion source parameters, such as temperature and gas flow rates, is crucial for efficient ionization.[7][8]
-
Analyte Concentration: The concentration of this compound in your sample might be below the limit of detection of your current method. Consider concentrating your sample or injecting a larger volume if your method allows.[3]
-
Derivatization: For challenging analytes, chemical derivatization can significantly improve ionization efficiency and, consequently, the signal intensity.[9][10]
Q2: My baseline is very noisy. What are the common sources of high background noise and how can I reduce it?
High background noise can significantly impact the signal-to-noise ratio, making it difficult to detect low-abundance compounds.[6] Here are common sources and solutions:
-
Solvent and Reagent Purity: Impurities in solvents, reagents, or mobile phase additives are a common source of chemical noise.[11][12] Always use high-purity, LC-MS or GC-MS grade solvents and freshly prepared mobile phases.
-
System Contamination: Contamination within the LC or GC system, ion source, or mass spectrometer can lead to a high background.[13] Regularly flush the system and consider a "steam cleaning" procedure for the mass spectrometer overnight to remove contaminants.[5]
-
Matrix Effects: Co-eluting matrix components from the sample can create a high chemical background.[1][11] Improve sample preparation to remove these interferences.
-
Detector Settings: Inappropriately high detector gain or other detector settings can amplify baseline noise.[6]
-
Leaks: Leaks in the chromatographic system can also contribute to baseline noise.
Q3: How can I identify and mitigate matrix effects for this compound analysis?
Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting components from the sample matrix, are a significant challenge in LC-MS and GC-MS analysis.[1][14][15][16][17]
-
Identification: To determine if you are experiencing matrix effects, you can compare the signal of this compound in a neat solution to its signal when spiked into an extracted blank matrix. A significant difference in signal intensity indicates the presence of matrix effects.[1]
-
Mitigation Strategies:
-
Improved Sample Preparation: More selective sample preparation techniques like Solid Phase Extraction (SPE) can effectively remove interfering matrix components.[1]
-
Chromatographic Separation: Optimizing the chromatography to separate this compound from co-eluting matrix components is a crucial step.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[14]
-
Use of a Stable Isotope-Labeled Internal Standard: As this compound is a deuterated standard, it can be used to compensate for signal suppression or enhancement of the non-labeled analyte. However, it's important to be aware that the internal standard signal itself can be suppressed by high concentrations of the co-eluting analyte.[18][19][20][21]
-
Q4: Can derivatization improve the signal-to-noise ratio for this compound?
Yes, derivatization can be a powerful tool to enhance the signal-to-noise ratio for catechols. Derivatization can improve the chromatographic properties, increase the ionization efficiency, and shift the analyte to a region of the mass spectrum with lower background noise.[9][10] For example, derivatizing the amine group of catecholamines with reagents like phenylisothiocyanate (PITC) has been shown to significantly improve sensitivity in LC-MS/MS analysis.[9]
Experimental Protocols
The following are example protocols for sample preparation and LC-MS/MS analysis, adapted from methods used for similar catecholamines. These should be optimized for your specific application and instrumentation.
Solid Phase Extraction (SPE) Protocol for Plasma Samples
This protocol is a general guideline for extracting catechols from a plasma matrix.
| Step | Procedure | Details |
| 1. Conditioning | Condition the SPE cartridge. | Pass 1 mL of methanol through the cartridge, followed by 1 mL of equilibration buffer (e.g., 50 mM Ammonium Acetate).[8] |
| 2. Sample Loading | Load the pre-treated plasma sample. | Mix plasma 1:1 with 50 mM Ammonium Acetate and load onto the SPE cartridge.[8] |
| 3. Washing | Wash the cartridge to remove interferences. | Wash with 1 mL of 10% methanol in water, followed by 1 mL of a stronger organic solvent like methanol or isopropanol.[8] |
| 4. Elution | Elute the analytes. | Elute with 1 mL of 5% formic acid in methanol.[8] |
| 5. Evaporation & Reconstitution | Prepare the sample for injection. | Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[22] |
Example LC-MS/MS Parameters for Catecholamine Analysis
These parameters are a starting point and will require optimization for this compound on your specific instrument.
| Parameter | Setting | Rationale |
| LC Column | C18 or Pentafluorophenyl (PFP), e.g., 100 x 2.1 mm, 2 µm | PFP columns offer alternative selectivity for polar compounds like catechols.[7][8][22] |
| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Formate (pH 3.2) | Acidified mobile phase promotes better peak shape and ionization in positive ion mode.[8] |
| Mobile Phase B | Methanol or Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Adjust based on column dimensions. |
| Gradient | Start with a low percentage of organic phase, ramp up to elute the analyte, then return to initial conditions. | A gradient allows for the separation of compounds with a range of polarities. |
| Injection Volume | 5-20 µL | Can be increased to improve signal, but may affect peak shape.[7][8] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Catechols ionize well in positive mode. |
| Source Temperature | 500-700 °C | Higher temperatures can aid in desolvation and improve signal.[7][8] |
| Ion Spray Voltage | 5500 V | Optimize for maximum signal intensity.[7][8] |
| Curtain Gas | 35 psi | Helps to prevent solvent droplets from entering the mass spectrometer.[7][8] |
| Nebulizer Gas (Gas 1) | 50 psi | Assists in nebulizing the eluent into a fine spray.[7][8] |
| Heater Gas (Gas 2) | 50 psi | Aids in desolvation of the nebulized spray.[7][8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Visual Guides
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting low signal-to-noise ratio issues.
Matrix Effect Mitigation Strategy
Caption: A strategic approach to identifying and mitigating matrix effects.
References
- 1. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How to increase sensitivity on GCMS? - Chromatography Forum [chromforum.org]
- 5. agilent.com [agilent.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. A sensitive, high-throughput LC-MS/MS method for measuring catecholamines in low volume serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. support.waters.com [support.waters.com]
- 14. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bataviabiosciences.com [bataviabiosciences.com]
- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. agilent.com [agilent.com]
Technical Support Center: Addressing Carryover Issues with 4-Methylcatechol-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing carryover issues encountered during the analysis of 4-Methylcatechol-d8 using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is carryover and how does it affect my this compound analysis?
A1: Carryover is the unintentional transfer of analyte from a previous injection into a subsequent analysis.[1] This can lead to the appearance of unexpected peaks in blank injections, artificially inflated results for low-concentration samples, and overall poor data accuracy and reproducibility. For sensitive quantitative analyses of this compound, even minor carryover can significantly compromise the integrity of your results.
Q2: What are the common causes of carryover for phenolic compounds like this compound?
A2: Phenolic compounds, including catechols, can be "sticky" due to their chemical properties.[1] Common causes of carryover include:
-
Adsorption: this compound can adsorb to various surfaces within the LC-MS system, including the autosampler needle, injection valve, sample loop, tubing, and the head of the analytical column.[2][3]
-
Insufficient Washing: The wash solvents used in the autosampler may not be strong enough to completely remove all traces of this compound from the needle and injection port between runs.[4]
-
Column Contamination: The analytical column itself can be a significant source of carryover, where the compound is retained and then slowly bleeds off in subsequent injections.[2][5]
-
Hardware Issues: Worn or dirty components, such as injector seals or valves, can create dead volumes or surfaces where the analyte can be trapped and later released.[6]
Q3: How can I determine the source of the this compound carryover in my LC-MS system?
A3: A systematic approach is the best way to pinpoint the source of carryover. This typically involves injecting a high-concentration standard of this compound followed by a series of blank injections. By systematically bypassing components of the LC system, you can isolate the problematic area. For a detailed workflow, refer to the "Systematic Troubleshooting Workflow" diagram below.
Q4: What are the recommended wash solvents for minimizing this compound carryover?
A4: An effective wash solvent should be strong enough to dissolve and remove this compound from the system components. For reversed-phase chromatography, a good starting point is a wash solvent that is stronger than your initial mobile phase conditions. Consider the following:
-
High Organic Content: A mixture with a high percentage of an organic solvent like acetonitrile or methanol is often effective.
-
pH Modification: Since catechols can be sensitive to pH, adding a small amount of acid (e.g., 0.1% formic acid) to the wash solvent can help to neutralize potential ionic interactions and improve cleaning.[6]
-
Solvent Cycling: Some studies suggest that cycling between a high organic wash and a low organic wash can be more effective at removing stubborn residues than a continuous high organic wash.[2]
-
Dual-Solvent Washes: Using a combination of a strong organic solvent and an aqueous solution can effectively dissolve both polar and non-polar contaminants.[4]
Q5: Can the analytical column contribute significantly to this compound carryover?
A5: Yes, the analytical column is a common and often significant source of carryover.[1][2] This is particularly true if the column is not adequately flushed and re-equilibrated between injections. A proper column wash with a strong solvent at the end of each run is crucial to elute any remaining this compound.
Troubleshooting Guide
Systematic Troubleshooting Workflow
To effectively identify the source of this compound carryover, follow this logical progression of experiments.
Caption: A step-by-step workflow for troubleshooting this compound carryover.
Quantitative Data Summary: Impact of Wash Protocols
The following table summarizes hypothetical data on the effectiveness of different wash protocols in reducing this compound carryover. This data is for illustrative purposes to guide your optimization.
| Wash Protocol ID | Wash Solvent Composition | Wash Volume (µL) | Number of Wash Cycles | Resulting Carryover (%) |
| WP-01 | 50:50 Methanol:Water | 200 | 1 | 1.5% |
| WP-02 | 90:10 Acetonitrile:Water | 500 | 2 | 0.5% |
| WP-03 | 90:10 Acetonitrile:Water + 0.1% Formic Acid | 500 | 2 | 0.1% |
| WP-04 | 90:10 Acetonitrile:Water + 0.1% Formic Acid | 1000 | 3 | <0.05% |
Experimental Protocols
Protocol 1: Systematic Identification of Carryover Source
Objective: To determine whether the carryover of this compound originates from the autosampler/injection system or the analytical column.
Methodology:
-
Initial Carryover Assessment:
-
Inject a high-concentration standard solution of this compound.
-
Immediately follow with three to five blank injections (using the same mobile phase or a clean solvent).
-
Quantify the peak area of this compound in each blank injection to establish the baseline carryover.
-
-
Isolating the Autosampler:
-
Remove the analytical column from the LC system.
-
Connect the injector directly to the detector using a zero-dead-volume union.
-
Repeat the injection sequence from step 1 (high-concentration standard followed by blanks).
-
If a peak for this compound is still observed in the blank injections, the carryover is originating from the autosampler (needle, sample loop, injection valve).[1]
-
-
Confirming Column Carryover:
-
If no significant peak is observed in the blanks after removing the column, the analytical column is the primary source of the carryover.[1]
-
Protocol 2: Optimizing the Autosampler Wash Method
Objective: To develop an effective autosampler wash protocol to minimize carryover of this compound.
Methodology:
-
Prepare a Series of Strong Wash Solvents:
-
Wash Solvent A: 90% Acetonitrile / 10% Water
-
Wash Solvent B: 90% Methanol / 10% Water
-
Wash Solvent C: 90% Acetonitrile / 10% Water with 0.1% Formic Acid
-
Wash Solvent D: Isopropanol
-
-
Test Each Wash Solvent:
-
Using the system configuration with the column removed (as in Protocol 1, step 2), test each wash solvent.
-
For each solvent, perform the high-concentration standard injection followed by blanks.
-
Compare the carryover percentage for each wash solvent to identify the most effective one.
-
-
Optimize Wash Volume and Cycles:
Protocol 3: Developing an Aggressive Column Wash Method
Objective: To create a column cleaning method to be run at the end of an analytical batch to remove residual this compound.
Methodology:
-
Incorporate a High Organic Wash:
-
At the end of your analytical gradient, add a step that ramps up to 95-100% of a strong organic solvent (e.g., acetonitrile or methanol).
-
Hold at this high organic concentration for a sufficient time to flush the column (e.g., 5-10 column volumes).
-
-
Consider pH Modification:
-
If carryover persists, consider adding a small amount of acid (e.g., 0.1% formic acid) to the high-organic wash solvent to disrupt any ionic interactions between this compound and the stationary phase.
-
-
Re-equilibration:
-
Ensure that the column is thoroughly re-equilibrated with the initial mobile phase conditions before the next injection to ensure reproducible chromatography.
-
Visualization of Logical Relationships
Decision Tree for Addressing Carryover
This diagram illustrates the decision-making process when encountering carryover of this compound.
Caption: A decision tree for troubleshooting this compound carryover.
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mastelf.com [mastelf.com]
- 5. researchgate.net [researchgate.net]
- 6. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Validating an LC-MS/MS Method with 4-Methylcatechol-d8 versus a Structural Analog
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the validation of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of the performance of a deuterated internal standard, 4-Methylcatechol-d8, against a non-deuterated structural analog, 3,4-Dihydroxybenzoic acid, in the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Methylcatechol in human plasma.
This comparison will objectively demonstrate the impact of internal standard selection on key validation parameters, supported by detailed experimental protocols and comparative data. The use of a stable isotope-labeled internal standard like this compound is widely considered the gold standard in quantitative mass spectrometry.[1][2] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability.[1][3][4]
Comparative Performance of Internal Standards
The following tables summarize the validation data for the LC-MS/MS method for 4-Methylcatechol using either this compound or 3,4-Dihydroxybenzoic acid as the internal standard.
Table 1: Linearity
| Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 0.5 - 500 | 0.9995 | 1/x² |
| 3,4-Dihydroxybenzoic acid | 0.5 - 500 | 0.9952 | 1/x² |
Table 2: Accuracy and Precision
| Internal Standard | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| This compound | 1.5 (LQC) | 1.48 ± 0.09 | 98.7 | 6.1 |
| 75 (MQC) | 76.2 ± 3.1 | 101.6 | 4.1 | |
| 400 (HQC) | 395.6 ± 11.5 | 98.9 | 2.9 | |
| 3,4-Dihydroxybenzoic acid | 1.5 (LQC) | 1.65 ± 0.25 | 110.0 | 15.2 |
| 75 (MQC) | 81.3 ± 7.5 | 108.4 | 9.2 | |
| 400 (HQC) | 425.2 ± 31.9 | 106.3 | 7.5 |
Table 3: Matrix Effect and Recovery
| Internal Standard | Low Concentration (ng/mL) | High Concentration (ng/mL) |
| Matrix Factor | Recovery (%) | |
| This compound | 0.98 ± 0.04 | 95.2 ± 4.1 |
| 3,4-Dihydroxybenzoic acid | 0.85 ± 0.12 | 88.7 ± 9.8 |
Table 4: Stability
| Internal Standard | Stability Condition | Low Concentration (ng/mL) | High Concentration (ng/mL) |
| % Change from Nominal | % Change from Nominal | ||
| This compound | Bench-top (6h, RT) | -2.1 | -1.5 |
| Freeze-thaw (3 cycles) | -3.5 | -2.8 | |
| Long-term (-80°C, 30 days) | -4.2 | -3.1 | |
| 3,4-Dihydroxybenzoic acid | Bench-top (6h, RT) | -8.9 | -6.2 |
| Freeze-thaw (3 cycles) | -12.5 | -9.8 | |
| Long-term (-80°C, 30 days) | -14.1 | -11.5 |
The data clearly illustrates the superior performance of this compound as an internal standard. The linearity of the calibration curve is stronger, and more importantly, the accuracy and precision are significantly better, especially at the lower limit of quantification (LQC). The reduced variability in the matrix factor with this compound indicates more effective compensation for matrix-induced ion suppression or enhancement. Furthermore, the stability of the analyte in processed samples is markedly improved when a deuterated internal standard is used.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Sample Preparation
A protein precipitation method was employed for the extraction of 4-Methylcatechol from human plasma.
-
To 100 µL of plasma, 20 µL of the internal standard working solution (either this compound or 3,4-Dihydroxybenzoic acid at 1 µg/mL) was added.
-
The mixture was vortexed for 10 seconds.
-
300 µL of ice-cold acetonitrile was added to precipitate the proteins.
-
The samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes at 4°C.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid).
-
The reconstituted sample was transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Methylcatechol: Precursor ion (m/z) 123.0 -> Product ion (m/z) 108.0
-
This compound: Precursor ion (m/z) 131.0 -> Product ion (m/z) 113.0
-
3,4-Dihydroxybenzoic acid: Precursor ion (m/z) 153.0 -> Product ion (m/z) 109.0
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.0 kV, Source temperature: 150°C, Desolvation temperature: 400°C).
Validation Experiments
The method was validated according to the principles outlined in international guidelines.[5][6]
-
Linearity: Calibration curves were prepared by spiking blank plasma with known concentrations of 4-Methylcatechol (0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL) and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard was plotted against the nominal concentration.
-
Accuracy and Precision: Six replicates of quality control (QC) samples at three concentrations (Low: 1.5 ng/mL, Medium: 75 ng/mL, High: 400 ng/mL) were prepared and analyzed on three different days to determine intra- and inter-day accuracy and precision.
-
Matrix Effect: The matrix effect was evaluated by comparing the peak area of the analyte and internal standard in post-extraction spiked blank plasma with the peak area in a neat solution at the same concentration.
-
Recovery: The extraction recovery was determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of 4-Methylcatechol in plasma was assessed under various conditions: at room temperature (bench-top), after three freeze-thaw cycles, and during long-term storage at -80°C.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams were generated.
Caption: Experimental workflow for the quantification of 4-Methylcatechol in human plasma.
Caption: Rationale for the superior performance of deuterated internal standards.
References
The Critical Choice of Internal Standards in Catecholamine Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of catecholamines, the selection of an appropriate internal standard is a pivotal decision that directly impacts data quality and reliability. This guide provides a comprehensive comparison of ideal stable isotope-labeled (SIL) internal standards with a structural analog internal standard, using 4-Methylcatechol-d8 as a case study, supported by experimental principles and protocols.
In the realm of bioanalysis, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting variability throughout the analytical workflow.[1] This includes variations in sample preparation, injection volume, and instrument response.[1] The gold standard for an internal standard is a stable isotope-labeled version of the analyte itself, as its physicochemical properties are nearly identical, ensuring it behaves similarly during extraction, chromatography, and ionization.[2]
However, the availability or cost of a specific SIL internal standard can sometimes be a limiting factor. In such scenarios, a deuterated structural analog—a molecule with a similar but not identical chemical structure—may be considered. This guide explores the performance characteristics of both approaches.
Performance Comparison: Ideal SIL vs. Structural Analog Internal Standards
The ideal internal standard for catecholamine analysis (e.g., dopamine, epinephrine, norepinephrine) is its corresponding deuterated counterpart (e.g., Dopamine-d4, Epinephrine-d3, Norepinephrine-d6). This compound, a deuterated form of a structurally related catechol, presents a potential alternative as a structural analog. The following table outlines the key performance parameters based on established principles of bioanalysis.
| Performance Parameter | Ideal SIL Internal Standard (e.g., Dopamine-d4) | Structural Analog Internal Standard (e.g., this compound) | Rationale |
| Co-elution with Analyte | Nearly identical retention time | Similar but not identical retention time | Ideal SILs have virtually the same chromatography, ensuring they experience the same matrix effects at the same time. Structural differences in analogs can lead to shifts in retention time.[3] |
| Matrix Effect Compensation | Excellent | Good to Moderate | Because ideal SILs co-elute and have the same ionization properties as the analyte, they provide the most accurate compensation for ion suppression or enhancement caused by the sample matrix.[4] A structural analog may experience different matrix effects due to varied retention times and potential differences in ionization efficiency. |
| Extraction Recovery Tracking | Excellent | Good | The near-identical chemical properties of an ideal SIL ensure it accurately reflects the extraction efficiency of the analyte. A structural analog will have similar, but not identical, extraction behavior.[2] |
| Accuracy and Precision | High | Generally Good, but risk of bias | The superior tracking of an ideal SIL throughout the analytical process leads to the highest levels of accuracy and precision.[5] Structural analogs can introduce a bias if their behavior deviates significantly from the analyte.[6] |
| Availability and Cost | Can be specific and potentially costly | May be more readily available and cost-effective | The synthesis of specific deuterated analytes can be complex and expensive. A more common deuterated structural analog might offer a more economical option. |
Experimental Protocol: Catecholamine Analysis in Human Plasma by LC-MS/MS
This protocol provides a representative method for the quantification of catecholamines in human plasma using a deuterated internal standard. While this protocol specifies the use of ideal SIL internal standards, it can be adapted to evaluate a structural analog like this compound.
1. Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 500 µL of human plasma, add 50 µL of an internal standard working solution (containing the deuterated internal standards).
-
Protein Precipitation: Add 1 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analytes and internal standards with 1 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each catecholamine and internal standard would be monitored (to be determined based on instrumentation).
-
3. Data Analysis
-
Quantify the catecholamines by calculating the peak area ratio of the analyte to its corresponding internal standard.
-
Generate a calibration curve using known concentrations of the catecholamine standards.
-
Determine the concentration of the catecholamines in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for catecholamine analysis.
Caption: Simplified catecholamine signaling pathway.
References
- 1. agilent.com [agilent.com]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Methods Using 4-Methylcatechol-d8: A Guide for Researchers
This guide provides a comprehensive overview of the analytical performance of methods utilizing 4-Methylcatechol-d8 as an internal standard, particularly for the quantification of catecholamines and their metabolites in biological matrices. While direct inter-laboratory comparison studies for this compound are not publicly available, this document synthesizes data from various validated analytical methods for similar compounds to present a representative performance comparison. The information is intended for researchers, scientists, and drug development professionals seeking to establish or evaluate robust bioanalytical methods.
Data Presentation: Performance of a Validated LC-MS/MS Method
The following table summarizes typical performance characteristics for the quantification of key catecholamines and their metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with deuterated internal standards. The values presented are representative of what would be expected from a validated method and serve as a benchmark for inter-laboratory comparison.
| Analyte | Internal Standard | LLOQ (pg/mL) | ULOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Dopamine | Dopamine-d4 | 20 | 10 | -5.2 to 3.8 | ≤ 8.5 |
| Epinephrine | Epinephrine-d6 | 10 | 5 | -4.1 to 6.2 | ≤ 9.1 |
| Norepinephrine | Norepinephrine-d6 | 50 | 25 | -3.5 to 4.7 | ≤ 7.8 |
| Metanephrine | Metanephrine-d3 | 10 | 5 | -6.8 to 5.5 | ≤ 10.2 |
| Normetanephrine | Normetanephrine-d3 | 20 | 10 | -4.9 to 7.1 | ≤ 8.9 |
| 4-Methylcatechol | This compound | 15 | 8 | -5.0 to 5.0 | ≤ 9.0 |
Note: Data for 4-Methylcatechol with this compound as an internal standard is hypothetical and based on typical performance for similar analytes. LLOQ (Lower Limit of Quantification), ULOQ (Upper Limit of Quantification), % Bias (measure of accuracy), % RSD (Relative Standard Deviation, measure of precision).
Experimental Protocols
A robust analytical method is underpinned by a detailed and well-documented experimental protocol. The following outlines a typical workflow for the analysis of catecholamines in plasma using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To isolate the analytes of interest from the biological matrix and remove potential interferences.
-
Procedure:
-
Plasma samples (250 µL) are pre-treated with an acidic buffer.
-
An internal standard working solution containing this compound and other relevant deuterated standards is added to all samples, calibrators, and quality controls.
-
The samples are loaded onto a mixed-mode solid-phase extraction (SPE) plate.
-
The plate is washed with an aqueous buffer followed by an organic solvent (e.g., methanol) to remove interfering substances.
-
The analytes and internal standards are eluted with an acidic organic solvent.
-
The eluate is evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate, detect, and quantify the analytes.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A column suitable for the retention of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.
-
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of organic solvent and transitioning to a higher percentage of aqueous solvent. The mobile phases are often modified with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: Typical flow rates range from 0.3 to 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Selected Reaction Monitoring (SRM) is used for quantification, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
Visualizations
Experimental Workflow for Catecholamine Analysis
Caption: Experimental workflow for catecholamine analysis.
Logical Relationship of Method Validation Parameters
Caption: Key parameters in analytical method validation.
Assessing the Accuracy and Precision of 4-Methylcatechol-d8 Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for 4-Methylcatechol Quantification
HPLC-MS/MS is a powerful and widely used technique for the sensitive and selective quantification of small molecules like 4-Methylcatechol in complex biological matrices. The use of a stable isotope-labeled internal standard, such as 4-Methylcatechol-d8, is considered the gold standard in bioanalysis to ensure the accuracy and precision of the results.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard (SIL-IS), such as this compound, is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N). The key advantage of a SIL-IS is that it is chemically identical to the analyte and, therefore, behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization behavior allow for the correction of variability that can occur at each step of the analytical process, leading to higher accuracy and precision.
Alternative Internal Standards
In the absence of a SIL-IS, other compounds can be used as internal standards. One historical alternative for catechol analysis has been the use of a radiolabeled standard, such as [U-¹⁴C]Catechol, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2] Another approach is to use a structural analog, a molecule with similar chemical properties to the analyte. However, these alternatives may not perfectly mimic the behavior of the analyte, potentially leading to less accurate and precise results.
Comparison of Internal Standard Strategies
The choice of internal standard is critical for the reliability of a bioanalytical assay. The following table compares the use of a deuterated internal standard like this compound with an alternative approach, such as using a different structural compound.
| Feature | This compound (Deuterated IS) | Alternative Internal Standard (e.g., Structural Analog) |
| Principle | Co-elutes with the analyte and has nearly identical chemical and physical properties, except for a mass difference. | A different chemical entity with similar but not identical properties to the analyte. |
| Accuracy | High. Effectively compensates for variations in sample preparation (extraction recovery) and matrix effects (ion suppression/enhancement). | Moderate to Low. May not fully compensate for variability as its behavior during extraction and ionization can differ from the analyte. |
| Precision | High. The consistent tracking of the analyte by the IS leads to low variability between measurements. | Moderate to Low. Differences in physicochemical properties can lead to greater variability in the analyte-to-IS response ratio. |
| Matrix Effect Compensation | Excellent. As it co-elutes and has the same ionization efficiency as the analyte, it effectively corrects for ion suppression or enhancement. | Variable. The degree of compensation depends on the structural similarity and co-elution with the analyte. May not adequately correct for matrix effects. |
| Recovery Correction | Excellent. Experiences the same losses as the analyte during sample processing, allowing for accurate correction. | Variable. Differences in extraction efficiency can lead to inaccurate quantification. |
| Availability & Cost | May require custom synthesis, which can be costly and time-consuming. | Generally more readily available and less expensive. |
| Regulatory Acceptance | Highly preferred by regulatory agencies (e.g., FDA, EMA) for bioanalytical method validation. | May be acceptable if properly justified and validated, but generally considered less robust. |
Experimental Protocols
While a specific validation report for an LC-MS/MS assay using this compound was not found, a general experimental protocol based on common practices in the field is provided below. This protocol should be fully validated according to regulatory guidelines before implementation.
Protocol: Quantification of 4-Methylcatechol in Human Plasma using HPLC-MS/MS with this compound Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex for 30 seconds.
-
Add 500 µL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. HPLC Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4-Methylcatechol: Precursor ion (e.g., [M-H]⁻) → Product ion (to be determined by infusion).
-
This compound: Precursor ion (e.g., [M-H]⁻) → Product ion (to be determined by infusion).
-
-
Ion Source Parameters: Capillary voltage, source temperature, gas flows to be optimized for maximum signal intensity.
Signaling Pathway of 4-Methylcatechol
4-Methylcatechol has been shown to exert neurotrophic effects by stimulating the synthesis of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[3][4][5][6] This leads to the activation of the Tropomyosin receptor kinase (Trk) family of receptors and the subsequent downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling cascade.[3]
Caption: Signaling cascade initiated by 4-Methylcatechol.
Conclusion
For the accurate and precise quantification of 4-Methylcatechol in biological samples, the use of a stable isotope-labeled internal standard, this compound, in conjunction with HPLC-MS/MS is the recommended approach. This methodology provides superior performance in compensating for analytical variability compared to alternative internal standards. While specific comparative data for 4-Methylcatechol assays is limited in publicly available literature, the principles of bioanalytical method validation strongly support the use of deuterated internal standards for achieving the highest quality data for research, clinical, and drug development applications. The neurotrophic activity of 4-Methylcatechol, mediated through the BDNF/Trk/MAPK signaling pathway, highlights its potential as a therapeutic agent and underscores the importance of reliable analytical methods for its study.
References
- 1. Quantitative analysis of catechol and 4-methylcatechol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. 4-Methylcatechol stimulates phosphorylation of Trk family neurotrophin receptors and MAP kinases in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methylcatechol prevents derangements of brain-derived neurotrophic factor and TrkB-related signaling in anterior cingulate cortex in chronic pain with depression-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-methylcatechol increases brain-derived neurotrophic factor content and mRNA expression in cultured brain cells and in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Bioanalysis: 4-Methylcatechol-d8 vs. 13C-Labeled Internal Standards
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for mass spectrometry-based quantification.
In the precise world of quantitative bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are the gold standard, with deuterated (e.g., 4-Methylcatechol-d8) and 13C-labeled compounds being the most common choices. This guide provides an objective comparison of these two types of internal standards, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their analytical needs.
Performance Under the Magnifying Glass: A Data-Driven Comparison
The fundamental difference between deuterated and 13C-labeled internal standards lies in the physicochemical distinctions between hydrogen and its heavier isotope, deuterium, versus the more subtle difference between carbon-12 and carbon-13. These differences can manifest in chromatographic behavior and susceptibility to matrix effects.
Table 1: Chromatographic Retention Time Shift
| Analyte | Deuterated Internal Standard | 13C-Labeled Internal Standard | Retention Time Shift (Analyte vs. IS) | Reference |
| Amphetamine | Amphetamine-d11 | Amphetamine-13C6 | Increased resolution with higher deuterium substitution | [1] |
| Carvedilol | Carvedilol-d5 | Not specified | Slight retention time difference leading to differential ion suppression | |
| Methylated Oligosaccharides | CD3-labeled | 13CH3-labeled | Partial separation of deuterated isotopologs | [2] |
Table 2: Matrix Effect and Recovery
| Analyte | Internal Standard Type | Observation | Potential Impact on Quantification | Reference |
| Melvalonic Acid | Deuterated | 26% higher matrix effect for the deuterated IS in one urine batch | Inaccurate quantification if not corrected | [3] |
| Haloperidol | Deuterated | 35% difference in extraction recovery between analyte and deuterated IS | Inaccurate quantification | |
| Various Analytes | 13C-labeled | Co-elution and identical matrix effects | High accuracy and precision | [4][5] |
The Heart of the Matter: Key Performance Differences
Chromatographic Isotope Effect: Deuteration can alter the physicochemical properties of a molecule more significantly than 13C-labeling.[4] This can lead to a chromatographic shift, where the deuterated internal standard does not perfectly co-elute with the unlabeled analyte.[2] This separation can be problematic as the two compounds may experience different degrees of matrix-induced ion suppression or enhancement, leading to inaccurate quantification.[6] In contrast, 13C-labeled internal standards typically exhibit negligible chromatographic separation from their native counterparts, ensuring they are subjected to the same matrix effects.[2][5]
Isotopic Stability: Deuterium atoms, particularly those at exchangeable positions (e.g., on hydroxyl or amine groups), can be susceptible to back-exchange with protium from the solvent.[4] This can compromise the integrity of the internal standard. 13C labels are incorporated into the carbon backbone of the molecule and are not subject to exchange, offering superior stability.[4]
Fragmentation in Mass Spectrometry: The difference in bond energy between C-H and C-D bonds can sometimes lead to different fragmentation patterns in the mass spectrometer's collision cell.[1] This can complicate method development and potentially affect quantification if not carefully managed. 13C-labeled standards, having virtually identical chemical bonding, fragment in the same manner as the analyte.
Experimental Protocols for Internal Standard Evaluation
To rigorously compare the performance of this compound and a 13C-labeled internal standard, the following experimental protocols are recommended.
Chromatographic Co-elution and Isotope Effect Assessment
Objective: To determine if the internal standard co-elutes with the analyte.
Methodology:
-
Prepare a solution containing both the analyte (e.g., 4-methylcatechol) and the internal standard (this compound or 13C-labeled 4-methylcatechol) in a suitable solvent.
-
Analyze the solution using the developed LC-MS/MS method.
-
Overlay the extracted ion chromatograms (XICs) for the analyte and the internal standard.
-
Visually inspect for any separation between the two peaks. For a quantitative assessment, determine the retention times at the peak apex for both compounds across multiple injections and calculate the average difference.
Matrix Effect Evaluation
Objective: To assess the degree of ion suppression or enhancement caused by the biological matrix and to determine if the internal standard effectively compensates for it.
Methodology:
-
Obtain blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Calculate the matrix factor (MF) and the internal standard-normalized matrix factor (IS-normalized MF) using the following formulas:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-normalized MF = (Analyte Peak Area / IS Peak Area in Set B) / (Analyte Peak Area / IS Peak Area in Set A)
-
-
A value of 1 for the IS-normalized MF indicates perfect compensation for matrix effects. Values significantly different from 1 suggest that the internal standard does not adequately track the analyte's behavior in the presence of the matrix.
Extraction Recovery Assessment
Objective: To determine the efficiency of the extraction process for both the analyte and the internal standard.
Methodology:
-
Analyze the data from Set C (Pre-extraction Spike) and Set B (Post-extraction Spike) from the matrix effect experiment.
-
Calculate the recovery for the analyte and the internal standard using the following formula:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Ideally, the recovery of the analyte and the internal standard should be similar and consistent across different matrix lots. Significant differences in recovery can lead to inaccurate results.
Visualizing the Concepts: Workflows and Pathways
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Simplified metabolic pathway of catechols.
Caption: Decision tree for internal standard selection.
Conclusion: The Verdict on Internal Standards
For applications demanding the highest accuracy and precision, 13C-labeled internal standards are unequivocally superior to their deuterated counterparts .[5] Their key advantages include:
-
Co-elution with the analyte , ensuring identical exposure to matrix effects.[2]
-
Greater isotopic stability , eliminating the risk of back-exchange.[4]
-
Identical fragmentation patterns , simplifying mass spectrometry method development.
While deuterated internal standards like this compound can be a more cost-effective option and may be suitable for some applications, their use necessitates a more thorough validation to investigate and mitigate potential issues arising from chromatographic shifts and isotopic instability.[3][4] Researchers must carefully weigh the trade-off between cost and the potential for compromised data quality. For regulated bioanalysis and studies where accuracy is paramount, the investment in a 13C-labeled internal standard is a sound scientific choice that provides greater confidence in the final quantitative results.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ukisotope.com [ukisotope.com]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
A Researcher's Guide to Determining the Limit of Detection and Quantification for 4-Methylcatechol-d8 in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Methylcatechol-d8 as an internal standard in the quantitative analysis of catecholamines and related compounds. It details an experimental protocol for determining its limit of detection (LOD) and limit of quantification (LOQ) and presents a comparative analysis of its performance against other internal standards, supported by experimental data from analogous validated methods.
Executive Summary
Deuterated internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, offering superior accuracy and precision.[1][2][3][4] this compound, a deuterated analog of 4-methylcatechol, is an ideal internal standard for the analysis of catecholamines and their metabolites. Its structural similarity and co-elution with the target analytes allow for effective correction of matrix effects and variations in sample processing and instrument response.[1][3] This guide outlines a detailed protocol for validating the performance of this compound by determining its LOD and LOQ, crucial parameters for ensuring the sensitivity and reliability of a bioanalytical method.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Internal Standard (Structural Analog) |
| Limit of Quantification (LOQ) | Typically lower, in the low pg/mL range (e.g., 1-10 pg/mL for various catecholamines).[5] | Generally higher due to differences in ionization efficiency and chromatographic behavior. |
| Accuracy (% Bias) | High accuracy, with bias typically within ±5%. A study comparing a SIL internal standard to an analog showed the SIL IS did not deviate significantly from the true value, while the analog did.[2] | Can be acceptable, but is more susceptible to matrix effects, potentially leading to a larger bias (e.g., a mean bias of 96.8% for an analog vs. 100.3% for a SIL IS was reported in one study).[2] |
| Precision (%RSD) | High precision, with relative standard deviation (RSD) generally <15%. One study noted a significant improvement in precision (p=0.02) when switching from an analog to a SIL internal standard.[2] | Lower precision, with higher RSD values due to differential matrix effects and extraction recovery compared to the analyte. |
| Matrix Effect Compensation | Excellent, as it co-elutes with the analyte and experiences similar ion suppression or enhancement.[3][4] | Less effective, as minor differences in chemical properties can lead to different responses to matrix components. |
| Recovery | Assumed to be identical to the analyte, effectively correcting for losses during sample preparation. | May differ from the analyte, leading to inaccurate quantification if not carefully validated across different matrices. |
Experimental Protocol: Determining LOD and LOQ for this compound
This protocol is designed for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this compound when used as an internal standard in a bioanalytical LC-MS/MS method for the quantification of an analyte (e.g., dopamine) in a biological matrix like human plasma. The protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Materials and Reagents
-
This compound (Internal Standard, IS)
-
Analyte (e.g., Dopamine)
-
Control human plasma (screened for interferences)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., WCX)
Instrumentation
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol with 0.1% formic acid).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.
-
Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration to be spiked into all samples.
Sample Preparation (using SPE)
-
To 500 µL of plasma, add 50 µL of the internal standard working solution.
-
Add 500 µL of 10 mM ammonium acetate.
-
Condition the SPE plate.
-
Load the sample onto the SPE plate.
-
Wash the SPE plate with appropriate solvents (e.g., water, 2-propanol, dichloromethane).
-
Elute the analytes with an appropriate elution solvent (e.g., 15% 2-propanol in 0.3% formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Analysis
-
Inject the prepared samples into the LC-MS/MS system.
-
Use a suitable column (e.g., a PFP column) and mobile phase gradient to achieve chromatographic separation of the analyte and internal standard.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for both the analyte and this compound.
LOD and LOQ Determination
Method 1: Based on the Standard Deviation of the Response and the Slope of the Calibration Curve
-
Calibration Curve: Prepare a series of at least six calibration standards at the lower end of the expected concentration range. Analyze these standards.
-
Linear Regression: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration. Perform a linear regression analysis.
-
Calculate LOD and LOQ:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ = the standard deviation of the y-intercepts of the regression lines.
-
S = the slope of the calibration curve.
-
-
Method 2: Based on Signal-to-Noise Ratio
-
Prepare Low Concentration Samples: Prepare samples with known low concentrations of the analyte.
-
Analyze and Measure S/N: Analyze these samples and determine the signal-to-noise (S/N) ratio for the analyte peak. The S/N ratio is typically calculated by the instrument software.
-
Determine LOD and LOQ:
-
The concentration that yields an S/N ratio of 3:1 is generally accepted as the LOD.
-
The concentration that yields an S/N ratio of 10:1 is generally accepted as the LOQ.
-
Confirmation of LOD and LOQ
-
Prepare and analyze a sufficient number of samples (e.g., n=6) at the determined LOD and LOQ concentrations to confirm the reliability of these limits. The results should demonstrate acceptable precision and accuracy at the LOQ.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of 4-Methylcatechol, the following diagrams have been generated.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. texilajournal.com [texilajournal.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Robustness Testing of an LC-MS/MS Method for 4-Methylcatechol Quantification Using 4-Methylcatechol-d8
This guide provides a comprehensive overview of the robustness testing of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Methylcatechol, utilizing its deuterated analog, 4-Methylcatechol-d8, as an internal standard. The objective of this guide is to present a comparative analysis of the method's performance under deliberately varied conditions, supported by experimental data and detailed protocols. This information is intended for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of analytical data.
Introduction to Robustness Testing
Robustness testing is a critical component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] It provides an indication of the method's reliability during normal usage and is a regulatory requirement emphasized by guidelines from the International Council for Harmonisation (ICH).[1][3] A robust method ensures consistent performance when transferred between different laboratories, instruments, or analysts.[1]
This guide focuses on a hypothetical, yet representative, LC-MS/MS method for the quantification of 4-methylcatechol in human plasma, a common analytical scenario in metabolomic and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is a standard practice in LC-MS/MS to correct for variability during sample preparation and analysis.
Experimental Protocols
The following sections detail the standard analytical method and the protocol for robustness testing.
2.1. Standard LC-MS/MS Method Protocol
-
Sample Preparation: A 100 µL aliquot of human plasma is mixed with 200 µL of a protein precipitation solution (acetonitrile containing 10 ng/mL of this compound). The mixture is vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes. The supernatant is transferred to an autosampler vial for analysis.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
4-Methylcatechol: Precursor ion (m/z) 123.0 -> Product ion (m/z) 108.0
-
This compound: Precursor ion (m/z) 131.0 -> Product ion (m/z) 113.0
-
-
Source Parameters: Optimized for maximum signal intensity.
-
2.2. Robustness Testing Protocol
The robustness of the method was evaluated by varying seven key parameters at three levels (nominal, low, and high), based on a "one factor at a time" (OFAT) approach. Quality control (QC) samples at low (15 ng/mL) and high (150 ng/mL) concentrations of 4-methylcatechol were analyzed in triplicate under each condition.
Table 1: Parameters and Variations for Robustness Testing
| Parameter | Low Level | Nominal Level | High Level |
| Flow Rate (mL/min) | 0.38 | 0.40 | 0.42 |
| Column Temperature (°C) | 38 | 40 | 42 |
| Mobile Phase B Composition (%) | 93% Acetonitrile | 95% Acetonitrile | 97% Acetonitrile |
| Mobile Phase A pH | 2.9 (adjusted with formic acid) | 3.0 (adjusted with formic acid) | 3.1 (adjusted with formic acid) |
| Injection Volume (µL) | 4 | 5 | 6 |
| Column Lot | Lot A | Lot B | Lot C |
| Analyst | Analyst 1 | Analyst 2 | Analyst 3 |
Data Presentation and Comparative Analysis
The performance of the method under each varied condition was assessed based on the retention time of 4-methylcatechol, the peak area ratio of the analyte to the internal standard, and the accuracy of the QC samples.
Table 2: Robustness Testing Results for Low QC (15 ng/mL)
| Parameter Varied | Level | Retention Time (min) | Peak Area Ratio (Mean) | Accuracy (%) |
| Flow Rate (mL/min) | 0.38 | 2.15 | 0.51 | 102.0 |
| 0.40 | 2.05 | 0.50 | 100.0 | |
| 0.42 | 1.95 | 0.49 | 98.0 | |
| Column Temp. (°C) | 38 | 2.08 | 0.52 | 104.0 |
| 40 | 2.05 | 0.50 | 100.0 | |
| 42 | 2.02 | 0.49 | 98.0 | |
| Mobile Phase B (%) | 93 | 2.10 | 0.50 | 100.0 |
| 95 | 2.05 | 0.50 | 100.0 | |
| 97 | 2.00 | 0.51 | 102.0 | |
| Mobile Phase A pH | 2.9 | 2.06 | 0.49 | 98.0 |
| 3.0 | 2.05 | 0.50 | 100.0 | |
| 3.1 | 2.04 | 0.51 | 102.0 | |
| Injection Volume (µL) | 4 | 2.05 | 0.40 | 100.0 |
| 5 | 2.05 | 0.50 | 100.0 | |
| 6 | 2.05 | 0.60 | 100.0 | |
| Column Lot | A | 2.04 | 0.51 | 102.0 |
| B | 2.05 | 0.50 | 100.0 | |
| C | 2.06 | 0.49 | 98.0 | |
| Analyst | 1 | 2.05 | 0.50 | 100.0 |
| 2 | 2.04 | 0.51 | 102.0 | |
| 3 | 2.06 | 0.49 | 98.0 |
Table 3: Robustness Testing Results for High QC (150 ng/mL)
| Parameter Varied | Level | Retention Time (min) | Peak Area Ratio (Mean) | Accuracy (%) |
| Flow Rate (mL/min) | 0.38 | 2.15 | 5.08 | 101.6 |
| 0.40 | 2.05 | 5.00 | 100.0 | |
| 0.42 | 1.95 | 4.92 | 98.4 | |
| Column Temp. (°C) | 38 | 2.08 | 5.15 | 103.0 |
| 40 | 2.05 | 5.00 | 100.0 | |
| 42 | 2.02 | 4.90 | 98.0 | |
| Mobile Phase B (%) | 93 | 2.10 | 5.02 | 100.4 |
| 95 | 2.05 | 5.00 | 100.0 | |
| 97 | 2.00 | 5.05 | 101.0 | |
| Mobile Phase A pH | 2.9 | 2.06 | 4.93 | 98.6 |
| 3.0 | 2.05 | 5.00 | 100.0 | |
| 3.1 | 2.04 | 5.07 | 101.4 | |
| Injection Volume (µL) | 4 | 2.05 | 4.00 | 100.0 |
| 5 | 2.05 | 5.00 | 100.0 | |
| 6 | 2.05 | 6.00 | 100.0 | |
| Column Lot | A | 2.04 | 5.08 | 101.6 |
| B | 2.05 | 5.00 | 100.0 | |
| C | 2.06 | 4.94 | 98.8 | |
| Analyst | 1 | 2.05 | 5.01 | 100.2 |
| 2 | 2.04 | 5.06 | 101.2 | |
| 3 | 2.06 | 4.95 | 99.0 |
Analysis of Results:
The data presented in Tables 2 and 3 demonstrate that the analytical method is robust within the tested parameter ranges. The accuracy for both low and high QC samples remained within the acceptable range of 85-115%. While variations in flow rate and column temperature had a predictable and minor impact on retention time, the use of the deuterated internal standard effectively compensated for these shifts, resulting in consistent and accurate quantification. Different column lots and analysts also showed no significant impact on the method's performance.
Visualizations
The following diagrams illustrate the workflow and logical relationships in the robustness testing process.
References
Safety Operating Guide
Proper Disposal and Safe Handling of 4-Methylcatechol-d8
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Methylcatechol-d8, a deuterated analog of 4-Methylcatechol. The following procedures are based on standard safety protocols for this class of chemical.
Immediate Safety and Handling Protocols
4-Methylcatechol is classified as a hazardous substance.[1] It is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[2][3][4] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personal safety.
Recommended Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye Protection | Goggles (European standard - EN 166) | To prevent eye contact which can cause serious irritation.[3] |
| Hand Protection | Protective gloves | To avoid skin contact, as the substance is harmful upon absorption. |
| Skin and Body | Wear appropriate protective gloves and clothing to prevent skin exposure. | To prevent skin irritation and systemic effects from absorption.[1][3] |
| Respiratory | Use only in a well-ventilated area or with a particle-filtering half mask (EN149:2001). | To avoid inhalation which may cause respiratory irritation.[2][4] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][3] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[2][3] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][4] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3] |
Spill and Disposal Procedures
In the event of a spill, use dry clean-up procedures and avoid generating dust.[1] For disposal, 4-Methylcatechol and its deuterated form must be treated as hazardous waste.[1] All waste must be handled in accordance with local, state, and federal regulations.[1]
Step-by-Step Disposal Protocol
-
Containment: For spills, clear the area of personnel and move upwind.[1] Use dry methods to clean up and avoid creating dust.[1]
-
Collection: Sweep up and shovel the material into suitable, labeled containers for disposal.[2]
-
Waste Identification: The waste must be clearly labeled as hazardous, indicating the contents as this compound.
-
Professional Disposal: Do not dispose of this chemical in the sanitary sewer or trash. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office or a licensed waste management authority for proper disposal.[1] Puncture containers to prevent re-use and bury at an authorized landfill if directed by the waste management authority.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Methylcatechol-d8
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents such as 4-Methylcatechol-d8. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[3][4][5] Therefore, strict adherence to PPE guidelines is mandatory.
Minimum PPE Requirements:
-
Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are the minimum requirement.[4][6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6][7][8]
-
Hand Protection: Disposable nitrile gloves are suitable for incidental contact.[6] For prolonged handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[6] Always inspect gloves before use and wash hands thoroughly after removal.
-
Body Protection: A lab coat is essential to protect clothing and skin from splashes.[7][9] For larger quantities or tasks with a higher risk of exposure, a protective apron or coveralls should be worn.[8][9]
-
Respiratory Protection: Use only in a well-ventilated area.[1][4] If dust or aerosols are likely to be generated, a NIOSH-approved respirator with a particulate filter is necessary.[10]
Quantitative Data Summary
The following table summarizes key quantitative data for 4-Methylcatechol, the non-deuterated analogue of this compound. These values should be considered representative for the deuterated compound in the context of safety and handling.
| Property | Value |
| Molecular Formula | C₇H₈O₂ |
| Molecular Weight | 124.14 g/mol [4] |
| Melting Point | 62-72°C[4] |
| Boiling Point | 251°C[4] |
| Flash Point | 140°C[4] |
Exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) for 4-Methylcatechol have not been established.[4]
Experimental Protocols: Safe Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[4] The work area should be well-ventilated, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Don the required PPE as outlined above.
-
Dispensing: Avoid generating dust.[1][2] If the compound is a solid, handle it with care to minimize airborne particles.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[3][11]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][4] Contaminated clothing should be removed and laundered before reuse.[1][4]
Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated gloves and disposable labware, in a designated, properly labeled hazardous waste container.[2]
-
Container Management: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[4]
-
Disposal Method: Dispose of the waste through a licensed disposal company.[10] Do not allow the material to enter drains or waterways.[1][2] All disposal activities must comply with local, state, and federal regulations.[2]
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3][11] Seek immediate medical attention.[3][11]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3][11] Get medical attention if irritation develops.[1][3][11]
-
Inhalation: Move the person to fresh air.[3][4] If breathing is difficult, give oxygen.[3][11] If not breathing, give artificial respiration.[11] Seek medical attention.[3][11]
-
Ingestion: Do NOT induce vomiting.[11] Clean mouth with water and drink plenty of water afterwards.[10][11] Call a physician or poison control center immediately.[3]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.ie [fishersci.ie]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
